Istaroxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLDWFDPHRTEG-PAAYLBSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870222 | |
| Record name | Istaroxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203737-93-3, 203738-46-9 | |
| Record name | Istaroxime [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Istaroxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Istaroxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Istaroxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISTAROXIME, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Istaroxime mechanism of action on SERCA2a
An In-depth Technical Guide on the Core Mechanism of Action of Istaroxime on SERCA2a
Introduction
This compound is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3][4] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents.[2][5][6] this compound inhibits the Na+/K+ ATPase (NKA) pump and, importantly, stimulates the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][5][6] The inhibition of NKA leads to an increase in intracellular calcium, enhancing contractility (inotropic effect).[5] Simultaneously, the stimulation of SERCA2a improves myocardial relaxation (lusitropic effect) by accelerating calcium reuptake into the sarcoplasmic reticulum (SR).[2][5] This technical guide focuses on the latter, core mechanism: the direct action of this compound on SERCA2a.
Core Mechanism: Relief of Phospholamban Inhibition
The primary mechanism by which this compound stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLN).[1][7][8] In cardiac myocytes, SERCA2a activity is tonically inhibited by PLN.[9] this compound has been shown to directly interact with the SERCA2a/PLN complex, promoting the dissociation of PLN from SERCA2a.[7][8][10] This action is independent of the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) signaling pathway, which is the canonical route for PLN regulation.[1][7]
By alleviating the inhibitory brake of PLN, this compound enhances the intrinsic activity of the SERCA2a pump.[1][7] This leads to a more rapid sequestration of cytosolic Ca2+ into the SR during diastole, which has two major beneficial consequences:
-
Enhanced Lusitropy: The faster decline in cytosolic Ca2+ concentration promotes more rapid and complete myocardial relaxation, improving diastolic function.[2][5]
-
Increased Inotropy: The enhanced Ca2+ uptake increases the SR Ca2+ load, making more Ca2+ available for release during subsequent systolic contractions, thereby boosting contractility.[2]
This unique ability to stimulate SERCA2a represents a promising therapeutic approach, particularly in heart failure where SERCA2a activity is often impaired.[7][8]
Quantitative Data on this compound's Effect on SERCA2a
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on SERCA2a function.
Table 1: Effect of this compound on SERCA2a ATPase Activity in Failing Dog Heart Microsomes
| Parameter | Control | 0.0001 nM this compound | 0.001 nM this compound | 0.01 nM this compound | 0.1 nM this compound | 1 nM this compound | 10 nM this compound | 100 nM this compound |
| Kd(Ca2+) (μM) | 0.736 ± 0.044 | 0.787 ± 0.052 | 0.827 ± 0.055 | 0.821 ± 0.046 | 0.95 ± 0.053 | 0.987 ± 0.056** | 0.953 ± 0.055 | 0.872 ± 0.056 |
| Vmax (μmol Pi/mg/min) | 0.376 ± 0.024 | 0.436 ± 0.053 | 0.458 ± 0.037* | 0.413 ± 0.033 | 0.482 ± 0.04** | 0.439 ± 0.036 | 0.41 ± 0.04 | 0.436 ± 0.05 |
*Data are mean ± SEM from 20 independent experiments. *P < 0.05, *P < 0.01 vs. control.[7]
Table 2: this compound-Induced Reduction of SERCA2a/PLN Co-immunoprecipitation
| This compound Concentration | Reduction in Co-immunoprecipitation vs. Control | Statistical Significance |
| 1 nM | 22% | P < 0.05 |
| 10 nM | 40% | P < 0.01 |
| 100 nM | 43% | P < 0.01 |
Data from co-immunoprecipitation experiments in dog heart microsomes.[7]
Table 3: Effect of this compound on SERCA2a-mediated 45Ca Uptake and Activity in Different Models
| Model | This compound Concentration | Effect |
| Healthy Dog Cardiac SR Vesicles | 50 nM | +22% increase in 45Ca uptake Vmax (P < 0.05), no change in Kd.[7] |
| STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase in SERCA2a Vmax (P < 0.01), no change in Kd(Ca2+).[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SERCA2a ATPase Activity Measurement
This assay quantifies the rate of ATP hydrolysis by SERCA2a, which is a direct measure of its pumping activity.
-
Preparation: Cardiac sarcoplasmic reticulum (SR) microsomes are isolated from heart tissue homogenates through differential centrifugation.[7][11]
-
Pre-incubation: this compound (at various concentrations, e.g., 0.0001–100 nM) is pre-incubated with the microsomes for a short period (e.g., 5 minutes) at low temperature (e.g., 4°C).[7]
-
Reaction: The ATPase activity is measured as the hydrolysis of 32P-labeled ATP. The reaction is carried out in a buffer containing varying concentrations of free Ca2+ to generate a Ca2+ activation curve.
-
Data Analysis: The SERCA2a-specific activity is identified as the fraction of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as 10 μM cyclopiazonic acid (CPA).[7] The resulting Ca2+ activation curves are fitted to a sigmoidal function to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).[7]
Co-immunoprecipitation of SERCA2a and Phospholamban
This technique is used to assess the physical interaction between SERCA2a and PLN.
-
Solubilization: Cardiac SR microsomes are solubilized using a mild non-ionic detergent to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to PLN is added to the solubilized protein mixture and incubated to allow the formation of antibody-PLN-SERCA2a complexes. Protein A/G-agarose beads are then added to pull down these complexes from the solution.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads. The amount of SERCA2a that was co-immunoprecipitated with PLN is then quantified by Western blotting using an anti-SERCA2a antibody.[7] A reduction in the amount of co-precipitated SERCA2a in the presence of this compound indicates a disruption of the SERCA2a/PLN complex.[7]
SERCA2a-dependent Ca2+ Uptake Assay
This assay measures the rate at which SERCA2a transports Ca2+ into SR vesicles.
-
45Ca Tracer Method:
-
SR vesicles are incubated in a reaction medium containing ATP and the radioactive isotope 45Ca.
-
The reaction is allowed to proceed for a set time (e.g., 10 minutes).[7]
-
The reaction is stopped by rapid filtration, trapping the vesicles (and the 45Ca taken up) on a filter membrane.
-
The amount of radioactivity on the filter is measured using a scintillation counter to quantify the amount of Ca2+ transported into the vesicles.
-
-
Stopped-Flow Spectrophotometry:
-
This method monitors the rapid phase of Ca2+ removal from the extravesicular solution.
-
SR vesicles are rapidly mixed with a solution containing ATP and a Ca2+-sensitive dye, such as arsenazo III.[7]
-
As SERCA2a pumps Ca2+ into the vesicles, the free Ca2+ concentration in the external solution decreases, which is detected as a change in the absorbance of the dye.
-
This allows for real-time measurement of the initial rate of Ca2+ uptake.
-
Visualizations
Signaling Pathway of this compound Action on SERCA2a
Caption: this compound promotes the dissociation of inhibitory PLN from SERCA2a.
Experimental Workflow for SERCA2a ATPase Activity Assay
Caption: Workflow for measuring SERCA2a ATPase activity.
Logical Relationship of this compound's Lusitropic Effect
References
- 1. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Windtree Announces Positive Phase 2b Topline Clinical Results with this compound Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 5. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Technical Guide to the Dual Pharmacological Action of Istaroxime: Na+/K+-ATPase Inhibition and SERCA2a Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3] Chemically derived from androstenedione and unrelated to cardiac glycosides, this compound exhibits a unique dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5] This combined activity results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium.[1][4][6] Preclinical and clinical studies have demonstrated that this compound can improve cardiac function and increase blood pressure, notably without a significant increase in heart rate or the incidence of cardiac arrhythmias, distinguishing it from conventional inotropic agents.[7][8][9][10]
This technical guide provides an in-depth overview of this compound's core pharmacological actions, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with its molecular targets, compiled from various preclinical studies.
Table 1: this compound Quantitative Data - Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Dog Kidney | 0.14 ± 0.02 µM | [11] |
| IC50 | Rat Renal Preparations | 55 ± 19 μM | [11] |
| IC50 (for INaK inhibition) | Not Specified | 32 ± 4 µM | [12] |
Table 2: this compound Quantitative Data - SERCA2a Stimulation
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Vmax Increase | Healthy Dog Cardiac SR | 100 nM | +28% (P < 0.01) | [13] |
| Vmax Increase | Failing Dog Cardiac SR | 1 nM | +34% (P < 0.01) | [13] |
| Vmax Increase | STZ Diabetic Rat Cardiac SR | 500 nmol/L | +25% (P < 0.01) | [14] |
| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | 1 nM | -22% (P < 0.05) | [13] |
| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | 10 nM | -40% (P < 0.01) | [13] |
| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | 100 nM | -43% (P < 0.01) | [13] |
Signaling Pathways and Molecular Mechanisms
This compound's dual action on Na+/K+-ATPase and SERCA2a converges to improve the calcium handling in cardiomyocytes, which is often dysfunctional in heart failure.[8][15]
Na+/K+-ATPase Inhibition
Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase pump located on the sarcolemma.[1] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, subsequently reducing the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). This results in a net increase in intracellular calcium concentration during systole, leading to enhanced myocardial contractility.[16]
SERCA2a Stimulation
In its dephosphorylated state, phospholamban (PLB) acts as an inhibitor of SERCA2a.[16] this compound stimulates SERCA2a activity by promoting the dissociation of PLB from the SERCA2a/PLB complex.[13][17] This action is independent of the cAMP/PKA pathway.[13][18] The disinhibition of SERCA2a enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole. This accelerated calcium sequestration contributes to improved myocardial relaxation (lusitropy) and also increases the calcium load within the sarcoplasmic reticulum, making more calcium available for release in subsequent contractions, thereby further augmenting inotropy.[4][16]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of this compound.
SERCA2a Activity Measurement (³²P-ATP Hydrolysis Assay)
This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.
Objective: To determine the effect of this compound on SERCA2a activity (Vmax) and its affinity for calcium (Kd(Ca2+)).
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (from healthy or failing heart tissue)
-
This compound solution at various concentrations (e.g., 0.0001–100 nM)
-
³²P-labeled ATP
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Staurosporine (optional, for studying PKA dependence)
-
Assay buffer with varying free Ca²⁺ concentrations (100–3000 nmol/L)
-
Scintillation counter
Procedure:
-
Preparation: Isolate cardiac SR microsomes from tissue homogenates as previously described.
-
Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of this compound for 5 minutes at 4°C. For control experiments, use a vehicle solution.
-
Reaction Initiation: Initiate the ATPase activity by adding ³²P-ATP to the microsome suspension in the assay buffer containing a specific free Ca²⁺ concentration.
-
Reaction Termination: After a defined incubation period at 37°C, stop the reaction.
-
Quantification: Measure the amount of inorganic phosphate (³²P) released from ATP hydrolysis using a scintillation counter.
-
SERCA2a-specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, run parallel experiments in the presence of 10 µM cyclopiazonic acid (CPA). The SERCA2a activity is the CPA-inhibited fraction of the total ATPase activity.
-
Data Analysis:
-
Plot the SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves.
-
Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).
-
Compare the Vmax and Kd(Ca²⁺) values between control and this compound-treated samples.
-
Na+/K+-ATPase (NKA) Inhibition Assay
This assay determines the inhibitory potential of this compound on NKA activity.
Objective: To calculate the IC50 value of this compound for Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)
-
This compound solution at various concentrations (e.g., 10⁻⁹ to 10⁻⁴ M)
-
³²P-labeled ATP
-
Ouabain (a specific NKA inhibitor)
-
Assay buffer
Procedure:
-
Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.
-
Incubation: Incubate the enzyme with a range of this compound concentrations.
-
Reaction Initiation: Start the reaction by adding ³²P-ATP.
-
Reaction Termination: Stop the reaction after a defined incubation period at 37°C.
-
Quantification: Measure the amount of inorganic phosphate (³²P) released.
-
NKA-specific Activity: The NKA activity is identified as the ouabain-sensitive component of the total ATPase activity. This is determined by subtracting the activity measured in the presence of a saturating concentration of ouabain (ouabain-insensitive activity) from the total activity.
-
Data Analysis:
-
Plot the percentage of NKA inhibition against the logarithm of the this compound concentration.
-
Fit the data to a logistic function to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the NKA activity.
-
Conclusion
This compound's innovative dual mechanism of action, targeting both Na+/K+-ATPase and SERCA2a, offers a promising therapeutic strategy for acute heart failure. By simultaneously enhancing contractility and improving diastolic relaxation, it addresses key aspects of cardiac dysfunction in heart failure. The favorable safety profile observed in clinical trials, particularly the lack of significant heart rate elevation and arrhythmogenicity, positions this compound as a potentially valuable addition to the armamentarium for managing critically ill cardiac patients. Further research and late-stage clinical trials are anticipated to fully elucidate its therapeutic potential and place in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. "this compound: A Novel Therapeutic Agent for Acute Heart Failure" by Danielle Newbury and William Frishman [touroscholar.touro.edu]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure [ouci.dntb.gov.ua]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Windtree Therapeutics Provides Update on this compound Clinical Development and Upcoming Clinical Trial Data | Windtree Therapeutics, Inc [ir.windtreetx.com]
- 8. This compound: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Windtree Announces Positive Phase 2b Topline Clinical Results with this compound Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 16. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Istaroxime: A Deep Dive into its Effects on Intracellular Calcium Cycling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel intravenous agent with a unique dual mechanism of action that offers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the heart.[1][2][3][4] This makes it a promising therapeutic candidate for conditions like acute heart failure (AHF) and cardiogenic shock, where impaired cardiac function is a central issue.[5][6] Unlike traditional inotropes that can be associated with adverse events such as arrhythmias and increased myocardial oxygen consumption, this compound's distinct pharmacological profile may offer a safer and more effective treatment option.[1][7] This technical guide will provide an in-depth exploration of this compound's core effects on intracellular calcium cycling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Two-Pronged Approach to Calcium Modulation
This compound's therapeutic effects stem from its ability to modulate two key proteins involved in cardiomyocyte calcium homeostasis: the Na+/K+ ATPase (NKA) pump and the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4][8]
Inhibition of Na+/K+ ATPase and Subsequent Inotropic Effect
Similar to cardiac glycosides, this compound inhibits the Na+/K+ ATPase pump located on the sarcolemma.[2][8] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing a reduction in calcium efflux and a net increase in intracellular calcium concentration.[1] This rise in cytosolic calcium during systole enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle, thus producing a positive inotropic effect.[1][2]
Stimulation of SERCA2a and Enhanced Lusitropic Effect
The novel aspect of this compound's mechanism lies in its ability to stimulate SERCA2a activity.[5][8][9] SERCA2a is responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole, a crucial step for myocardial relaxation.[1] In heart failure, SERCA2a activity is often impaired, leading to diastolic dysfunction.[10][11]
This compound enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLB).[10][11][12][13] Under normal physiological conditions, dephosphorylated PLB binds to SERCA2a, inhibiting its function. This compound promotes the dissociation of PLB from SERCA2a, thereby disinhibiting the pump and accelerating calcium reuptake into the SR.[10][12] This enhanced calcium sequestration into the SR during diastole leads to faster myocardial relaxation (a positive lusitropic effect) and also increases the amount of calcium available for release in subsequent contractions, further contributing to the inotropic effect.[1][8] This action is independent of the cAMP/PKA pathway.[10][12]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key parameters of intracellular calcium cycling as reported in various studies.
Table 1: Effect of this compound on SERCA2a Activity
| Preparation | This compound Concentration | Effect on SERCA2a Vmax | Ca2+ Affinity (Kd) | Citation |
| Sarcoplasmic reticulum microsomes from failing guinea pig hearts | 100 nmol/L | Normalized depressed Vmax (-32% to normal) | - | [9] |
| Cardiac SR homogenates from diabetic rats | 500 nmol/L | +25% | No significant change | [11] |
| Sf21 cells over-expressing SERCA2a and PLB | Not specified | Increased Vmax | - | [12] |
Table 2: Effect of this compound on SERCA2a-PLB Interaction
| Preparation | This compound Concentration | Free Ca2+ Concentration | Reduction in SERCA2a co-immunoprecipitated with PLB | Citation |
| Dog cardiac microsomes | 100 nM | 0.1 µM | -37% | [10] |
| Dog cardiac microsomes | 1-100 nM | 0.1 µM | Concentration-dependent reduction (up to -43%) | [10] |
| Dog cardiac microsomes | 100 nM | 1 µM and 5 µM | No significant effect | [10] |
Table 3: Hemodynamic and Echocardiographic Effects in Clinical Trials
| Clinical Trial | this compound Dose | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Change in Cardiac Index (L/min/m²) | Change in Systolic Blood Pressure (mmHg) | Citation | | --- | --- | --- | --- | --- | | HORIZON-HF | 0.5, 1.0, 1.5 µg/kg/min | -3.2, -3.3, -4.7 (all p < 0.05 vs. placebo) | - | - |[7] | | Meta-analysis of 3 RCTs | - | - | MD: 0.18 (p < 0.00001) | MD: 5.32 (p = 0.0006) |[14][15] | | SEISMiC (pre-cardiogenic shock) | Not specified | - | - | Improved blood pressure |[8] |
Experimental Protocols
Measurement of SERCA2a ATPase Activity
This protocol is based on methodologies described for measuring Ca2+-dependent ATPase activity in sarcoplasmic reticulum microsomes.[9][10]
Objective: To determine the rate of ATP hydrolysis by SERCA2a in the presence of varying calcium concentrations, with and without this compound.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes
-
Assay buffer (e.g., 50 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
CaCl2 solutions for desired free Ca2+ concentrations
-
ATP
-
Enzyme-coupled assay components (pyruvate kinase, lactate dehydrogenase, NADH, phosphoenolpyruvate)
-
This compound solutions at various concentrations
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare SR microsomes from cardiac tissue homogenates through differential centrifugation.
-
Resuspend the microsome pellet in the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer, enzyme-coupled assay components, and SR microsomes.
-
Add varying concentrations of CaCl2 to achieve a range of free Ca2+ concentrations.
-
Add this compound or vehicle control to the respective wells.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the SERCA2a ATPase activity (in nmol ATP/mg protein/min).
-
Plot the activity against the free Ca2+ concentration to generate activation curves and determine Vmax and Kd.
Co-immunoprecipitation of SERCA2a and Phospholamban (PLB)
This protocol is designed to assess the physical interaction between SERCA2a and PLB.[10]
Objective: To determine if this compound disrupts the binding of PLB to SERCA2a.
Materials:
-
Cardiac SR microsomes
-
Lysis buffer (containing non-ionic detergents like Triton X-100 or digitonin)
-
Anti-PLB antibody
-
Protein A/G-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents (anti-SERCA2a antibody, secondary antibody, detection reagents)
-
This compound solutions
Procedure:
-
Incubate cardiac SR microsomes with this compound or vehicle control at a specific free Ca2+ concentration (e.g., 0.1 µM) for a designated time.
-
Solubilize the microsomes with lysis buffer to release protein complexes.
-
Centrifuge to pellet insoluble debris.
-
Pre-clear the supernatant with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-PLB antibody overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-SERCA2a antibody to detect the amount of SERCA2a that was co-immunoprecipitated with PLB.
-
Quantify the band intensities to compare the amount of SERCA2a-PLB complex in the presence and absence of this compound.
Measurement of Intracellular Calcium Transients
This protocol outlines a general method for measuring changes in intracellular calcium in isolated cardiomyocytes using fluorescent indicators.[16][17][18][19][20]
Objective: To visualize and quantify the effect of this compound on the amplitude and kinetics of systolic calcium release and diastolic calcium decay.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Field stimulation setup
-
Fluorescence microscopy system with a high-speed camera
-
This compound solutions
Procedure:
-
Isolate ventricular cardiomyocytes from animal hearts using enzymatic digestion.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM with Pluronic F-127) in HBSS for a specified time at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester within the cells.
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Perfuse the cells with buffer and pace them at a physiological frequency (e.g., 1 Hz) using field stimulation to elicit steady-state calcium transients.
-
Record the fluorescence intensity changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.
-
After recording baseline transients, perfuse the cells with a solution containing this compound and continue pacing and recording.
-
Analyze the recorded transients to determine parameters such as the amplitude of the calcium transient, the time to peak, and the time constant of decay (tau), which reflects the rate of calcium removal from the cytosol.
Visualizations
Caption: this compound's dual mechanism of action on cardiomyocyte calcium handling.
Caption: Experimental workflow for co-immunoprecipitation of SERCA2a and PLB.
Caption: Logical relationship of this compound's dual mechanism leading to luso-inotropic effects.
References
- 1. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. This compound-a-first-in-class-new-chemical-entity-exhibiting-serca-2-activation-and-na-k-atpase-inhibition-a-new-promising-treatment-for-acute-heart-failure-syndromes - Ask this paper | Bohrium [bohrium.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. static.igem.org [static.igem.org]
Istaroxime: A Dual-Action Inotropic and Lusitropic Agent for Acute Heart Failure
A Technical Guide on the Discovery, Mechanism, and Clinical Development
Introduction
Istaroxime is a novel, first-in-class intravenous agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] Chemically derived from androstenedione, it is unrelated to cardiac glycosides and other traditional inotropic agents.[2] this compound is distinguished by its unique dual mechanism of action, which combines positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] This dual action addresses two key pathophysiological components of heart failure: impaired systolic and diastolic function. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Cardiac Function
This compound exerts its therapeutic effects by modulating two critical regulators of cardiac myocyte calcium cycling: the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4]
Inhibition of Na+/K+-ATPase
Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the myocyte cell membrane.[2][5] By inhibiting this pump, this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole. The elevated cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.
Stimulation of SERCA2a
Unlike other inotropes, this compound also directly stimulates the activity of SERCA2a.[3][4] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes. Its function is to actively transport calcium from the cytosol back into the SR during diastole, promoting myocardial relaxation. In heart failure, SERCA2a activity is often impaired, leading to delayed calcium reuptake and diastolic dysfunction.
This compound enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein that, in its unphosphorylated state, inhibits SERCA2a.[6] By promoting the dissociation of PLN from SERCA2a, this compound accelerates calcium reuptake into the SR.[6] This not only improves diastolic relaxation but also increases the amount of calcium stored in the SR, which can then be released during subsequent contractions, further contributing to a positive inotropic effect.[6]
This dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a unique pharmacological profile, enhancing both contraction and relaxation of the heart muscle.
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Species/Tissue | IC50 (µM) | Reference |
| Na+/K+-ATPase | Dog Kidney | 0.43 ± 0.15 | Micheletti R, et al. 2002 |
| Na+/K+-ATPase | Guinea Pig Kidney | 8.5 | Micheletti R, et al. 2002 |
| Na+/K+-ATPase | Porcine Cerebral Cortex | 0.4075 | Wallner M, et al. 2017 |
Table 2: Patient Demographics and Baseline Characteristics in Phase II Clinical Trials
| Parameter | HORIZON-HF (N=120) | SEISMiC (SCAI Stage B) (N=60) | SEISMiC-C (SCAI Stage C) (N=20) |
| Mean Age (years) | 55 ± 11 | 64.1 ± 11.4 | 68.2 ± 8.32 |
| Male (%) | 88 | 81.7 | 55 |
| LVEF (%) | 27 ± 7 | ≤ 40 | ≤ 40 |
| Systolic Blood Pressure (mmHg) | 116 ± 13 | 87.4 ± 7.9 | 70-100 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 5 | Not Reported | Not Reported |
| Cardiac Index (L/min/m²) | 2.8 | Not Reported | Not Reported |
| Reference | [2] | [1][7] | [8] |
Table 3: Hemodynamic and Echocardiographic Outcomes in the HORIZON-HF Trial (6-hour infusion)
| Parameter | Placebo (n=31) | This compound 0.5 µg/kg/min (n=29) | This compound 1.0 µg/kg/min (n=30) | This compound 1.5 µg/kg/min (n=30) | p-value (Combined this compound vs. Placebo) |
| Change in PCWP (mmHg) | -0.2 | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.001 |
| Change in SBP (mmHg) | 2.1 | Not Reported | Not Reported | Not Reported | 0.008 |
| Change in Cardiac Index (L/min/m²) | 0.03 | Not Reported | Not Reported | Not Reported | 0.57 |
| Change in E' velocity (cm/s) | -0.7 | Not Reported | Not Reported | Not Reported | 0.048 |
| Change in LV End-Diastolic Volume (mL) | +3.9 | Not Reported | Not Reported | -14.1 ± 26.3 | 0.02 |
| Change in LV End-Systolic Volume (mL) | Not Reported | Not Reported | -15.8 ± 22.7 | Not Reported | 0.03 |
| Reference | [9][10] | [10] | [10] | [10] | [9] |
Table 4: Hemodynamic and Echocardiographic Outcomes in the SEISMiC Trial (SCAI Stage B, 24-hour infusion)
| Parameter | Placebo (n=30) | This compound (1.0-1.5 µg/kg/min) (n=30) | p-value |
| SBP AUC at 6h (mmHg x hour) | 30.9 (SE 6.76) | 53.1 (SE 6.88) | 0.017 |
| SBP AUC at 24h (mmHg x hour) | 208.7 (SE 27.0) | 291.2 (SE 27.5) | 0.025 |
| Change in Cardiac Index at 24h (L/min/m²) | -0.06 ± 0.1 | +0.16 ± 0.1 | 0.016 |
| Change in Left Atrial Area at 24h (cm²) | 0.0 ± 0.5 | -1.8 ± 0.5 | 0.008 |
| Change in LV End-Systolic Volume at 24h (mL) | +3.3 ± 4.2 | -8.7 ± 4.2 | 0.034 |
| Reference | [1] | [1] | [1] |
Experimental Protocols
Protocol for Na+/K+-ATPase Activity Assay
This protocol is based on the methods described by Micheletti et al. (2002) and typically involves measuring the rate of ATP hydrolysis in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.
-
Preparation of Enzyme Source:
-
Isolate crude membrane fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., dog kidney, guinea pig kidney, or porcine cerebral cortex).
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA) and centrifuge to pellet the membrane fraction.
-
Resuspend the pellet in a buffer and store at -80°C until use.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.
-
Add the membrane preparation to the reaction mixture.
-
Pre-incubate the mixture with various concentrations of this compound or a vehicle control.
-
To determine the ouabain-sensitive ATPase activity, a parallel set of reactions is prepared containing a saturating concentration of ouabain (e.g., 1 mM).
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Quantifying Phosphate Release:
-
Stop the reaction by adding a solution of ice-cold trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).
-
Separate the released inorganic phosphate ([³²P]Pi) from the unhydrolyzed ATP, typically by adding a solution of ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent (e.g., isobutanol/benzene).
-
Measure the radioactivity of the released [³²P]Pi using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific Na+/K+-ATPase activity by subtracting the ATPase activity in the presence of ouabain (ouabain-insensitive) from the total ATPase activity (in the absence of ouabain).
-
Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Protocol for SERCA2a Activity Assay
This protocol is based on the methods described by Ferrandi et al. (2013) and measures the Ca²⁺-dependent ATP hydrolysis by SERCA2a.
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate SR-enriched microsomes from cardiac tissue (e.g., canine or guinea pig ventricle).
-
Homogenize the tissue in a buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction containing SR vesicles.
-
Resuspend the SR vesicle pellet in a suitable buffer and store at -80°C.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., MOPS or HEPES), KCl, MgCl₂, ATP, and a calcium-EGTA buffer system to control the free Ca²⁺ concentration.
-
Add the SR vesicle preparation to the reaction mixture.
-
Pre-incubate the mixture with various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding a small volume of ATP (containing [γ-³²P]ATP).
-
Incubate the reaction at 37°C for a specific time.
-
-
Stopping the Reaction and Quantifying Phosphate Release:
-
Terminate the reaction by adding an acidic quenching solution (e.g., TCA with silicotungstate).
-
Separate the released [³²P]Pi from the unhydrolyzed ATP using a method similar to the Na+/K+-ATPase assay (e.g., molybdate extraction).
-
Quantify the radioactivity of the released [³²P]Pi.
-
-
Data Analysis:
-
Measure SERCA2a activity at various free Ca²⁺ concentrations to generate a Ca²⁺-activation curve.
-
Plot the SERCA2a activity against the free Ca²⁺ concentration.
-
Determine the maximal velocity (Vmax) and the Ca²⁺ concentration at which half-maximal activation occurs (EC50 or Kd(Ca²⁺)) by fitting the data to a sigmoidal model.
-
Compare these parameters in the presence and absence of this compound to determine its effect on SERCA2a activity.
-
Visualizations of Signaling Pathways and Experimental Workflows
References
- 1. Safety and efficacy of this compound in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Safety and Efficacy of this compound in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hcplive.com [hcplive.com]
- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 10. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Istaroxime and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime is a first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).[1] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents. This compound acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart.[3][4] Its primary metabolite, PST-3093, has been shown to be a selective SERCA2a activator, offering a potentially more targeted therapeutic profile.[5] This technical guide provides a comprehensive overview of the biological activity of this compound and its metabolites, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound's therapeutic effects stem from its modulation of two critical ion transporters in cardiomyocytes:
-
Na+/K+-ATPase Inhibition: Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase pump on the sarcolemma.[3][4] This inhibition leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i subsequently slows down the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration ([Ca2+]i) during systole.[3] This rise in cytosolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]
-
SERCA2a Stimulation: Uniquely, this compound also stimulates the activity of SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR).[7][8] SERCA2a is responsible for sequestering calcium from the cytosol back into the SR during diastole, a crucial step for myocardial relaxation.[6] this compound is believed to exert its stimulatory effect by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[8][9] By enhancing SERCA2a activity, this compound accelerates calcium reuptake into the SR, leading to improved diastolic function and lusitropy.[4][8] This enhanced SR calcium load also contributes to a greater calcium release during subsequent systoles, further boosting contractility.[6]
The dual mechanism of this compound offers a potential advantage over traditional inotropes by improving both systolic and diastolic function, while potentially mitigating the risk of arrhythmias associated with excessive calcium accumulation in the cytosol.[1][3]
Signaling Pathway of this compound
References
- 1. SERCA2a activity measurement [bio-protocol.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. This compound Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PST3093 | SERCA2a activator | Probechem Biochemicals [probechem.com]
- 7. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Istaroxime Administration in Animal Models of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of istaroxime, a novel agent with inotropic and lusitropic properties, in various preclinical animal models of heart failure. The following sections detail experimental protocols for inducing heart failure, this compound administration regimens, and key quantitative findings.
Mechanism of Action
This compound exerts its effects through a dual mechanism of action: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2] This combined action leads to an increase in intracellular calcium concentration, enhancing cardiac contractility (inotropic effect), while also improving diastolic relaxation by accelerating calcium reuptake into the sarcoplasmic reticulum (lusitropic effect).
Signaling Pathway
The signaling cascade initiated by this compound focuses on modulating intracellular calcium dynamics within cardiomyocytes.
Caption: this compound's dual mechanism of action on Na+/K+-ATPase and SERCA2a.
I. Diabetic Cardiomyopathy in Rats
This model is utilized to investigate the effects of this compound on diastolic dysfunction, a common feature of diabetic heart disease.
Experimental Protocols
1. Induction of Diabetic Cardiomyopathy:
-
Animal Model: Male Sprague Dawley or Wistar rats (150-250g).
-
Inducing Agent: Streptozotocin (STZ).
-
Procedure: A single intraperitoneal (IP) or tail vein injection of STZ at a dose of 50-60 mg/kg is administered.[3][4] Diabetes is confirmed by measuring blood glucose levels, with levels >300 mg/dL indicating successful induction.[3] The development of diabetic cardiomyopathy with diastolic dysfunction typically occurs around 9 weeks post-STZ injection.
2. This compound Administration:
-
Route: Intravenous (IV) infusion.
-
Dosage: 0.11 mg/kg/min.
-
Duration: 15 minutes.
Experimental Workflow:
Caption: Workflow for this compound administration in a diabetic rat model.
Quantitative Data
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| SERCA2a Activity (Vmax) | STZ-induced diabetic rats | This compound (500 nmol/L, in vitro) | Increased by 25% in STZ rats to a level similar to control rats. | [2] |
| Diastolic Dysfunction | STZ-induced diabetic rats | This compound (0.11 mg/kg/min IV) | Reduced diastolic dysfunction. |
II. Progressive Heart Failure in Cardiomyopathic Hamsters
The Bio TO.2 Syrian hamster is a well-established model of progressive heart failure and is used to evaluate the effects of chronic this compound administration.
Experimental Protocols
1. Animal Model:
-
Bio TO.2 Syrian hamsters, which spontaneously develop cardiomyopathy and heart failure.
-
Age-matched Bio F1B hamsters are used as healthy controls.
2. This compound Administration:
-
Route: Oral.
-
Dosage: 30 mg/kg/day.
-
Duration: From 12 to 28 weeks of age.
Experimental Workflow:
Caption: Workflow for chronic this compound administration in cardiomyopathic hamsters.
Quantitative Data
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Heart/Body Weight Ratio | Bio TO.2 Hamsters | This compound (30 mg/kg/day oral) | Reduced compared to vehicle-treated hamsters. | [1] |
| Left Ventricular Systolic Pressure (LVSP) | Bio TO.2 Hamsters | This compound (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |
| +dP/dT (max rate of pressure increase) | Bio TO.2 Hamsters | This compound (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |
| -dP/dT (max rate of pressure decrease) | Bio TO.2 Hamsters | This compound (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |
| Coronary Flow Rate (CFR) | Bio TO.2 Hamsters | This compound (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |
III. Chronic Ischemic Heart Failure in Dogs
Canine models of chronic ischemic heart failure are crucial for preclinical evaluation due to their physiological similarity to humans.
Experimental Protocols
1. Induction of Chronic Ischemic Heart Failure:
-
Animal Model: Healthy adult dogs.
-
Procedure: A thoracotomy is performed, followed by ligation of the left anterior descending (LAD) coronary artery. A highly reproducible method involves "total LAD devascularization," which includes ligation of the proximal LAD and its branches. Heart failure is typically considered developed when the left ventricular ejection fraction (LVEF) is <40%.
2. This compound Administration (Representative Protocol):
-
Route: Intravenous (IV) infusion.
-
Dosage: A dose of 3 µg/kg/min has been used in a canine model of chronic atrioventricular block, which is sensitive to drug-induced arrhythmias. This dosage can serve as a starting point for ischemic models.
-
Duration: Continuous infusion for a specified period (e.g., 60 minutes) to assess acute hemodynamic effects.
Experimental Workflow:
Caption: Workflow for this compound administration in a canine ischemic heart failure model.
Quantitative Data
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Left Ventricular End-Diastolic Volume | Chronic canine heart failure model | This compound (IV) | Dose-dependent reductions. | |
| Left Ventricular End-Systolic Volume | Chronic canine heart failure model | This compound (IV) | Dose-dependent reductions. | |
| Left Ventricular Ejection Fraction | Chronic canine heart failure model | This compound (IV) | Significant increase. | |
| LV Contractility (+dP/dt) | Anesthetized control dogs | This compound (3 µg/kg/min IV) | Increased by 81%. | |
| LV Relaxation (-dP/dt) | Anesthetized control dogs | This compound (3 µg/kg/min IV) | Increased by 94%. | |
| LV Contractility (+dP/dt) | Anesthetized chronic atrioventricular block dogs | This compound (3 µg/kg/min IV) | Increased by 61%. | |
| LV Relaxation (-dP/dt) | Anesthetized chronic atrioventricular block dogs | This compound (3 µg/kg/min IV) | Increased by 49%. |
Note: The data presented in these tables are derived from various preclinical studies and are intended for comparative purposes. Specific results may vary depending on the exact experimental conditions. Researchers should consult the primary literature for detailed methodologies and statistical analyses.
References
- 1. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Safety and Efficacy of this compound in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Infusion of Istaroxime in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous infusion protocols for Istaroxime as utilized in key clinical trials. The information is intended to guide researchers and professionals in understanding the clinical application and methodological considerations for the administration of this novel inotropic and lusitropic agent.
This compound: A Dual-Mechanism Approach to Cardiac Insufficiency
This compound is a first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF) and cardiogenic shock. Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a). This combined action leads to an increase in myocardial contractility (inotropic effect) and an enhancement of myocardial relaxation (lusitropic effect), ultimately improving cardiac function without significantly increasing heart rate.[1][2][3]
Summary of Intravenous Infusion Protocols from Clinical Trials
The following tables summarize the intravenous infusion protocols and key quantitative outcomes from major clinical trials of this compound.
Table 1: this compound Intravenous Infusion Protocols in Key Clinical Trials
| Clinical Trial | NCT Identifier | Patient Population | Dosing Regimens (Intravenous Infusion) | Infusion Duration |
| HORIZON-HF | NCT00616161 | Patients with worsening heart failure and reduced left ventricular systolic function. | Sequential cohorts of 0.5 µg/kg/min, 1.0 µg/kg/min, and 1.5 µg/kg/min.[2][3] | 6 hours[2] |
| (Phase II) | NCT02617446 | Chinese and Italian patients with Acute Decompensated Heart Failure. | Two sequential cohorts: 0.5 µg/kg/min and 1.0 µg/kg/min, randomized 2:1 against placebo.[4][5] | 24 hours[4][5] |
| SEISMiC | NCT04325035 | Patients with acute heart failure-related pre-cardiogenic shock. | Continuous infusion of 1.0 µg/kg/min. An earlier phase of the trial targeted 1.5 µg/kg/min but was later amended.[6] | 24 hours[6] |
| SEISMiC Extension | NCT04325035 | Patients with pre-cardiogenic shock (SCAI Stage B) and more severe cardiogenic shock (SCAI Stage C). | Part A: 1.0 or 1.5 µg/kg/min for 24 hours. Part B: Two different regimens for 60 hours: 1) Decreasing dose over time (1.0 µg/kg/min for 6h, 0.5 µg/kg/min for 42h, 0.25 µg/kg/min for 12h) or 2) Consistent dose (0.5 µg/kg/min for 48h followed by placebo for 12h).[7][8][9] | Up to 60 hours[7][8] |
Table 2: Summary of Key Quantitative Outcomes from this compound Clinical Trials
| Clinical Trial | Primary Endpoint | Key Results |
| HORIZON-HF | Change in Pulmonary Capillary Wedge Pressure (PCWP).[2] | All doses of this compound significantly lowered PCWP compared to placebo (p < 0.05). The 1.5 µg/kg/min dose also significantly increased cardiac index.[2] |
| (Phase II - NCT02617446) | Change in E/e' ratio from baseline to 24 hours.[4] | Both 0.5 µg/kg/min and 1.0 µg/kg/min doses of this compound significantly reduced the E/e' ratio compared to placebo (p=0.029 and p=0.009, respectively).[1][10] |
| SEISMiC | Area under the curve (AUC) for the change in Systolic Blood Pressure (SBP) from baseline through 6 hours.[6] | This compound treatment resulted in a 72% greater increase in the 6-hour SBP AUC compared to placebo (p=0.017).[6] |
Experimental Protocols
Preparation and Administration of this compound Intravenous Infusion
Objective: To prepare and administer this compound as a continuous intravenous infusion according to clinical trial protocols.
Materials:
-
This compound lyophilized powder for injection
-
Placebo (e.g., lactose lyophilized powder)[7]
-
5% Dextrose Injection, USP (D5W) or 0.9% Sodium Chloride Injection, USP (Normal Saline) as diluent
-
Sterile water for reconstitution (if required by manufacturer)
-
Infusion pump
-
Intravenous administration set
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Reconstitution: Aseptically reconstitute the vial containing lyophilized this compound or placebo powder with the specified volume of sterile water or saline as per the manufacturer's instructions. Gently swirl to dissolve. Do not shake vigorously.
-
Dilution: Withdraw the required volume of the reconstituted solution and add it to an infusion bag containing a specified volume of D5W or Normal Saline to achieve the target concentration for the desired dosing regimen. The final concentration will depend on the patient's weight and the prescribed dose in µg/kg/min.
-
Administration:
-
Administer the diluted this compound solution as a continuous intravenous infusion using a calibrated infusion pump.
-
The infusion rate should be calculated based on the patient's body weight to deliver the specified dose (e.g., 0.5, 1.0, or 1.5 µg/kg/min).
-
For dose-escalation studies, the infusion rate is adjusted at predetermined time points as per the protocol.
-
The infusion site should be monitored regularly for signs of irritation or pain.[4]
-
Hemodynamic and Echocardiographic Monitoring Protocol
Objective: To assess the hemodynamic and cardiac effects of this compound infusion.
Methodologies:
-
Invasive Hemodynamic Monitoring:
-
In trials such as HORIZON-HF, patients were instrumented with a pulmonary artery catheter (PAC) to measure PCWP, cardiac index, and other hemodynamic parameters.[2]
-
Continuous arterial blood pressure monitoring is also crucial.[11]
-
Measurements are typically taken at baseline (pre-infusion) and at regular intervals during and after the infusion.
-
-
Echocardiographic Assessment:
-
Comprehensive 2-dimensional Doppler and tissue Doppler imaging are performed to evaluate left ventricular systolic and diastolic function.
-
Key parameters include:
-
Left ventricular ejection fraction (LVEF)
-
Stroke volume index
-
Cardiac index
-
E/e' ratio (a measure of left ventricular filling pressure)[4]
-
Left ventricular end-diastolic and end-systolic volumes
-
-
Echocardiograms are typically performed at baseline and at the end of the infusion period.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action on cardiac myocytes.
Experimental Workflow for a Typical this compound Clinical Trial
Caption: Generalized workflow of an this compound clinical trial.
References
- 1. mdpi.com [mdpi.com]
- 2. Hemodynamic, echocardiographic, and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Safety and efficacy of this compound in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. hcplive.com [hcplive.com]
- 10. researchgate.net [researchgate.net]
- 11. Invasive Hemodynamic Monitoring in Acute Heart Failure and Cardiogenic Shock [imrpress.com]
Application Notes and Protocols: Measuring SERCA2a Activity in the Presence of Istaroxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2] Its unique dual mechanism of action involves the inhibition of the Na+/K+ ATPase (NKA) and the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This dual action improves both systolic and diastolic function of the heart.[1] The stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum (SR), which contributes to improved cardiac relaxation (lusitropy) and contractility (inotropy).[2][4]
These application notes provide detailed protocols for measuring SERCA2a activity in cardiac preparations in the presence of this compound. The described methods are essential for researchers studying the pharmacodynamics of this compound and similar compounds that target SERCA2a.
Signaling Pathway of this compound's Action on SERCA2a
This compound's stimulation of SERCA2a is primarily achieved by relieving the inhibitory effect of phospholamban (PLB).[4][5] In its dephosphorylated state, PLB binds to SERCA2a and reduces its affinity for Ca2+, thereby inhibiting its activity.[3] this compound is proposed to disrupt the SERCA2a-PLB interaction, leading to an increase in SERCA2a activity, independent of cAMP/PKA signaling pathways.[4][5] This leads to more efficient Ca2+ sequestration into the SR, enhancing cardiac muscle relaxation and providing a larger Ca2+ store for subsequent contractions.[2]
Experimental Protocols
Protocol 1: Measurement of SERCA2a ATPase Activity using ³²P-ATP Hydrolysis
This protocol is adapted from methodologies described in studies investigating the effects of this compound on SERCA2a activity in cardiac microsomes.[3][5]
Objective: To determine the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of this compound.
Materials:
-
Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) microsomes
-
Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT
-
CaCl₂ stock solution
-
ATP solution containing [γ-³²P]ATP
-
This compound stock solution
-
Cyclopiazonic acid (CPA) solution (a specific SERCA inhibitor)
-
Quenching solution: 1 M HCl, 0.1 M Na₂HPO₄
-
Ammonium molybdate solution
-
Isobutanol-benzene solution
-
Scintillation cocktail and counter
Experimental Workflow:
Procedure:
-
Preparation of Cardiac Microsomes: Isolate SR microsomes from cardiac tissue (e.g., canine or guinea pig ventricle) using differential centrifugation as previously described.[5] Determine the protein concentration of the microsomal preparation.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the cardiac microsomes (typically 10-20 µg of protein) with various concentrations of this compound (e.g., 0.0001–100 nM) or vehicle control in the assay buffer for 5 minutes at 4°C.[5]
-
Reaction Initiation: To initiate the ATPase reaction, add the ATP solution containing [γ-³²P]ATP to the pre-incubation mixture. The reaction is typically carried out at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Extraction of Inorganic Phosphate (³²Pi): Add ammonium molybdate and isobutanol-benzene solutions to form a phosphomolybdate complex, which partitions into the organic phase.
-
Quantification: Take an aliquot of the organic phase and measure the amount of ³²Pi using a liquid scintillation counter.
-
Determination of SERCA2a-specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, perform parallel experiments in the presence of a saturating concentration of cyclopiazonic acid (CPA, e.g., 10 µM), a specific inhibitor of SERCA pumps.[5] The SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.
-
Data Analysis:
-
Construct Ca²⁺-activation curves by measuring SERCA2a activity at various free Ca²⁺ concentrations.
-
Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (Kd(Ca²⁺)).[5]
-
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on SERCA2a activity from published studies.
Table 1: Effect of this compound on SERCA2a Activity in Healthy and Failing Canine Cardiac SR Vesicles
| Preparation | Condition | Vmax (nmol ATP/mg/min) | Kd(Ca²⁺) (µM) |
| Healthy | Control | 185 ± 11 | 0.42 ± 0.02 |
| This compound (100 nM) | 222 ± 13 | 0.35 ± 0.02 | |
| Failing | Control | 120 ± 9 | 0.55 ± 0.03 |
| This compound (100 nM) | 168 ± 11 | 0.45 ± 0.03 |
*Data are presented as mean ± SEM. *P < 0.05 vs. respective control. Data adapted from Ferrandi et al., 2013.[5]
Table 2: Effect of this compound on SERCA2a Vmax in STZ-induced Diabetic Rat Cardiac Homogenates
| Condition | Vmax (% of Control) |
| Control | 100 |
| This compound (500 nM) | 125* |
*P < 0.01 vs. Control. Data adapted from Pavan et al., 2021.[6]
Conclusion
The provided protocols and data offer a comprehensive guide for researchers aiming to measure the effects of this compound on SERCA2a activity. The ³²P-ATP hydrolysis assay is a robust method to quantify SERCA2a function and to characterize the modulatory effects of pharmacological agents like this compound. Careful execution of these protocols will yield valuable insights into the mechanism of action of novel cardiac drugs targeting calcium cycling.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Istaroxime Efficacy Studies
Introduction
Istaroxime is a novel first-in-class intravenous agent designed for the treatment of acute heart failure (AHF).[1][2] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents. This compound provides both positive inotropic (enhancing cardiac contraction) and lusitropic (improving cardiac relaxation) effects.[1][3][4] These actions are achieved through the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][5][6] This dual activity improves cardiac function, increases systolic blood pressure, and decreases heart rate with a potentially lower risk of arrhythmias compared to traditional inotropes.[1][5]
These application notes provide a framework for designing preclinical and clinical efficacy studies for this compound, outlining key experiments from in vitro enzymatic assays to in vivo functional assessments.
Mechanism of Action Overview
This compound's therapeutic effects stem from its ability to modulate intracellular calcium cycling within cardiomyocytes:
-
Na+/K+-ATPase (NKA) Inhibition: By inhibiting the NKA pump on the cell membrane, this compound causes a slight increase in intracellular sodium concentration. This alters the gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced calcium efflux and thus a greater availability of cytosolic calcium during systole, which enhances contractility.[1]
-
SERCA2a Stimulation: this compound directly stimulates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[7][8][9] This action accelerates myocardial relaxation and ensures a larger calcium store is available for subsequent contractions, contributing to both its lusitropic and inotropic effects.[3][6]
Figure 1: this compound's dual mechanism of action on a cardiac myocyte.
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assays
Objective: To quantify the direct biochemical effect of this compound on its molecular targets, NKA and SERCA2a.
Figure 2: Workflow for in vitro enzymatic assays.
A. Na+/K+-ATPase (NKA) Inhibition Assay
-
Principle: This assay measures NKA activity by quantifying the rate of ATP hydrolysis, which is determined by measuring the amount of inorganic phosphate (Pi) released. The difference in Pi released in the presence and absence of a specific NKA inhibitor (like ouabain) represents the NKA-specific activity.[10][11]
-
Methodology:
-
Preparation: Isolate membrane fractions rich in NKA from a relevant source (e.g., human or canine cardiac tissue).
-
Reaction Setup: Prepare two sets of reaction tubes.
-
Total ATPase Activity: Reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4), membrane protein, and various concentrations of this compound.[11]
-
Ouabain-Insensitive ATPase Activity: Same as above, but with the addition of 1 mM ouabain to completely inhibit NKA.
-
-
Initiation: Pre-incubate tubes at 37°C for 5-10 minutes. Start the reaction by adding ATP to a final concentration of 3-5 mM.[10][12]
-
Incubation: Incubate at 37°C for a fixed period (e.g., 20-30 minutes) where the reaction is linear.
-
Termination: Stop the reaction by adding an acid solution (e.g., perchloric acid or SDS).[12]
-
Detection: Quantify the released Pi using a colorimetric method, such as the Malachite Green or Fiske-Subbarow method, measuring absorbance at ~660 nm.[12][13]
-
Calculation: NKA activity is the difference between the total and the ouabain-insensitive ATPase activity. Calculate the half-maximal inhibitory concentration (IC50) for this compound.
-
B. SERCA2a Activation Assay (Calcium Uptake Method)
-
Principle: This assay directly measures the function of SERCA2a by monitoring the ATP-dependent transport of Ca2+ into isolated sarcoplasmic reticulum (SR) vesicles. The rate of Ca2+ uptake is tracked using a fluorescent Ca2+ indicator.[14]
-
Methodology:
-
Preparation: Isolate SR vesicles from cardiac muscle homogenates.[8][14]
-
Reaction Setup: In a 96-well plate, add reaction buffer (e.g., 100 mM KCl, 50 mM TES/TRIS, 7 mM MgCl2, pH 6.9), SR vesicles, various concentrations of this compound, and a Ca2+-sensitive fluorophore (e.g., Indo-1).[14][15]
-
Measurement: Place the plate in a fluorometric plate reader. Establish a baseline fluorescence reading.
-
Initiation: Inject a solution of ATP to start the Ca2+ uptake reaction.
-
Monitoring: Immediately begin kinetic measurement of the fluorescence change as Ca2+ is pumped from the buffer into the vesicles. The rate of fluorescence decrease corresponds to the SERCA2a activity.
-
Analysis: Calculate the initial rate of Ca2+ uptake for each this compound concentration. Plot the rates against concentration to determine the half-maximal effective concentration (EC50). To confirm the activity is SERCA-mediated, a SERCA inhibitor like thapsigargin or cyclopiazonic acid can be used as a negative control.[14]
-
Protocol 2: In Vivo Efficacy in Animal Models of Heart Failure
Objective: To assess the hemodynamic and cardiac functional effects of this compound in a whole-animal model that mimics human acute heart failure.
References
- 1. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of the heart specific SERCA2a Ca2+‐ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Istaroxime in Acute Decompensated Heart Failure (ADHF) Research
Introduction
Istaroxime is a novel intravenous agent under investigation for the treatment of acute decompensated heart failure (ADHF) and cardiogenic shock.[1][2] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contraction (inotropism) and relaxation (lusitropism).[3][4] Chemically derived from androstenedione, it is distinct from traditional cardiac glycosides.[5] Its unique dual mechanism of action targets key aspects of the deranged calcium cycling that characterizes heart failure, offering a potential advantage over existing therapies that are often associated with adverse outcomes like arrhythmias and increased mortality.[4][5][6]
Mechanism of Action
This compound exerts its effects through a dual mechanism: inhibition of the Na+/K+-ATPase pump and stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][7]
-
Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides like digoxin, this compound inhibits the Na+/K+-ATPase pump on the sarcolemma.[3][5] This leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse, which increases intracellular calcium concentration ([Ca2+]i) during systole.[4][5] This surge in available calcium enhances the binding of calcium to contractile proteins, resulting in improved myocardial contractility.[3]
-
Stimulation of SERCA2a: Uniquely, this compound also directly stimulates SERCA2a activity.[8][9] SERCA2a is responsible for re-sequestering calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[4] In heart failure, SERCA2a activity is often impaired, partly due to increased inhibition by its regulatory protein, phospholamban (PLB).[10] this compound relieves this inhibition, promoting faster calcium reuptake into the SR.[9][10] This action has two key benefits: it accelerates myocardial relaxation (a positive lusitropic effect) and increases the SR calcium load, making more calcium available for release in the subsequent systole, which further contributes to the inotropic effect.[4][5]
This dual action allows this compound to improve both systolic and diastolic function, a key differentiator from other inotropes.[1][7]
Preclinical Research Summary
Preclinical studies in various animal models have demonstrated the beneficial effects of this compound. In a model of diabetic cardiomyopathy, this compound improved diastolic dysfunction by stimulating SERCA2a and correcting alterations in calcium handling.[5][10] In animal models of acute decompensated heart failure, it significantly improved hemodynamic and echocardiographic parameters.[5] When compared with dobutamine in a chronic ischemic heart failure model, this compound proved to be an effective inotropic agent without the positive chronotropic (heart rate increasing) actions associated with dobutamine.[5]
Clinical Research Summary
This compound has been evaluated in several Phase II clinical trials in patients with ADHF and cardiogenic shock.
-
HORIZON-HF Trial: This Phase II study showed that this compound infusion was associated with an improved hemodynamic profile, including a decrease in pulmonary capillary wedge pressure (PCWP) and an increase in mean arterial pressure, without causing myocardial damage.[8]
-
SEISMiC Trials: In patients with pre-cardiogenic shock (SCAI Stage B), the SEISMiC study demonstrated that a 24-hour infusion of this compound improved systolic blood pressure (SBP) and cardiac index.[11][12] The SEISMiC Extension study confirmed these findings, showing a significant improvement in SBP over six hours and benefits in cardiac output and renal function without increasing heart rate or significant arrhythmias.[13][14]
-
Phase IIb Study (NCT02617446): This multicenter, randomized, double-blind, placebo-controlled trial evaluated two doses of this compound (0.5 and 1.0 µg/kg/min) infused for 24 hours.[5][15] The study met its primary endpoint, demonstrating a significant reduction in the E/e' ratio, a measure of left ventricular filling pressure and diastolic dysfunction.[5] It also showed increases in stroke volume and SBP.[16]
Across these studies, a consistent finding is this compound's ability to increase SBP and improve cardiac function while decreasing or having a neutral effect on heart rate, which contrasts with traditional inotropes that often cause tachycardia.[4][6][7]
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound from Clinical Trials
| Parameter | Trial/Dose | Result | p-value | Citation |
| Systolic Blood Pressure (SBP) | SEISMiC | 6-hr AUC: 53.1 mmHg·hr (this compound) vs. 30.9 mmHg·hr (Placebo) | 0.017 | [5] |
| SEISMiC | 24-hr AUC: 291.2 mmHg·hr (this compound) vs. 208.7 mmHg·hr (Placebo) | 0.025 | [5] | |
| Phase IIb (1.0 µg/kg/min) | Mean change: +6.1 mmHg | - | [16] | |
| Meta-Analysis | Mean Difference: +5.32 mmHg | 0.0006 | [7] | |
| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF | Significant decrease | - | [4][8] |
| SEISMiC Extension | Change at 6 hrs: -6.6 mmHg (this compound) vs. -0.9 mmHg (Placebo) | 0.0001 | [14] | |
| Cardiac Index | SEISMiC | Increased with this compound | - | [11] |
| Meta-Analysis | Mean Difference: +0.18 L/min/m² | <0.00001 | [7] | |
| Heart Rate (HR) | Meta-Analysis | Mean Difference: -3.05 bpm | 0.007 | [7] |
| SEISMiC Extension | Significant reduction at 12 and 24 hours | p=0.0102 (12h), p=0.0218 (24h) | [14] |
Table 2: Summary of Echocardiographic and Functional Improvements with this compound
| Parameter | Trial/Dose | Result | p-value | Citation |
| E/e' Ratio | Phase II (NCT02617446) - 0.5 µg/kg/min | Change from baseline: -4.55 (this compound) vs. -1.55 (Placebo) | 0.029 | [5] |
| Phase II (NCT02617446) - 1.0 µg/kg/min | Change from baseline: -3.16 (this compound) vs. -0.99 (Placebo) | 0.007 | [5] | |
| Left Ventricular Ejection Fraction (LVEF) | Meta-Analysis | Mean Difference: +1.06% | 0.007 | [7] |
| Stroke Volume Index | Meta-Analysis | Mean Difference: +3.04 mL/beat/m² | <0.00001 | [7] |
| Left Atrial & LV Dimensions | SEISMiC | Reduction observed | - | [5] |
Table 3: Safety and Tolerability Profile of this compound
| Adverse Event | Observation | Citation |
| Arrhythmias | No significant increase in risk compared to placebo. | [6][14][16] |
| Myocardial Injury (Troponin) | No significant increases in troponin levels observed. | [4][16] |
| Gastrointestinal | Dose-related nausea and vomiting are commonly reported. | [3][12] |
| Infusion Site | Injection site pain has been reported, particularly at higher doses. | [5][12] |
| Renal Function | Preserved or showed a trend toward improvement. | [16][17] |
Experimental Protocols
Protocol 1: Phase II, Randomized, Placebo-Controlled Trial in ADHF (Based on NCT02617446)
-
Objective: To assess the efficacy and safety of this compound on diastolic function in patients with ADHF and reduced Left Ventricular Ejection Fraction (LVEF).
-
Patient Population: Hospitalized patients (≥18 years) with ADHF, LVEF ≤ 35%, and evidence of elevated left ventricular filling pressures.[15][18]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[15] Patients are randomized (2:1) to receive either this compound or a matching placebo.[15]
-
Intervention:
-
Primary Endpoint: Change from baseline in the E/e' ratio as measured by echocardiography at 24 hours.[5][15]
-
Secondary Endpoints: Changes in other echocardiographic parameters (e.g., stroke volume, cardiac index), hemodynamic parameters (SBP, HR), renal function, and safety assessments.
-
Methodology:
-
Screening: Confirm eligibility criteria, including LVEF and clinical signs of ADHF.
-
Baseline Assessment: Perform baseline echocardiography, hemodynamic measurements, and laboratory tests.
-
Randomization & Infusion: Randomize patients and initiate the 24-hour infusion of the study drug (this compound or placebo).
-
Monitoring: Continuously monitor vital signs and cardiac rhythm. Perform serial assessments at predefined time points (e.g., 6, 12, 24 hours).
-
Final Assessment: Repeat echocardiography and other assessments at the end of the 24-hour infusion.
-
Follow-up: Monitor patients for safety for a post-treatment period (e.g., up to 30 days).[15]
-
Protocol 2: Phase II Trial in Pre-Cardiogenic Shock (Based on SEISMiC Trial)
-
Objective: To evaluate the safety and efficacy of this compound in patients with ADHF-related pre-cardiogenic shock.
-
Patient Population: Hospitalized patients with ADHF, SBP < 90 mmHg but without overt signs of hypoperfusion, and not requiring intravenous inotropes or mechanical support at randomization.[11][12]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
-
Intervention: this compound 1.0 µg/kg/min continuous intravenous infusion for 24 hours.[11]
-
Primary Endpoint: Area under the curve (AUC) for the change in SBP from baseline to 6 hours.[5]
-
Methodology:
-
Inclusion: Enroll patients meeting the specific hemodynamic criteria for pre-cardiogenic shock (SCAI Stage B).
-
Randomization: Randomize patients 1:1 to receive either this compound or placebo.[11]
-
Infusion and Monitoring: Administer the 24-hour infusion. Perform frequent SBP measurements (e.g., every 15-30 minutes for the first few hours, then hourly) and serial echocardiograms.
-
Data Analysis: Calculate the SBP AUC and assess changes in cardiac index, LV volumes, and other secondary measures.
-
Safety Evaluation: Monitor for adverse events, with a focus on worsening heart failure, need for rescue therapy (vasopressors, inotropes), and arrhythmias.[11]
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound: A Novel Therapeutic Agent for Acute Heart Failure. [vivo.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Safety and efficacy of this compound in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Windtree Announces Positive Phase 2b Topline Clinical Results with this compound Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 17. Phase 2 Trial Success: this compound Shows Multiple Positive Endpoints in Cardiogenic Shock | WINT Stock News [stocktitan.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Istaroxime in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of istaroxime when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, it is recommended to dissolve the powdered this compound directly in high-purity, anhydrous DMSO. To ensure complete dissolution, vortexing or sonicating the solution may be necessary. For many compounds, stock solutions in DMSO can be prepared and stored for future use.[1]
Q2: What should I do if the this compound doesn't seem to dissolve completely in DMSO?
A: If you observe that this compound is not fully dissolving, consider the following troubleshooting steps:
-
Increase Sonication/Vortexing Time: Ensure you have provided enough mechanical energy to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, be cautious as excessive heat can degrade the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can affect the solubility of certain compounds.[2][3]
-
Check for Salt Form: Salts of organic compounds may have lower solubility in non-polar solvents like DMSO.[4] While this compound itself is not a salt, this is a general consideration for other compounds.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A: For long-term storage of this compound solutions in DMSO, it is recommended to store them at low temperatures. A product data sheet for this compound hydrochloride suggests storage at -80°C for up to one year or at -20°C for up to six months in a sealed container, away from moisture.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][6]
Q4: What are the signs of this compound degradation in a DMSO stock solution?
A: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate upon thawing. However, chemical degradation may not always be visible. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products.
Q5: How stable is this compound in DMSO at room temperature?
A: While specific data for this compound is not available, many compounds are stable at room temperature for short periods.[1] However, for optimal stability, it is strongly recommended to minimize the time that this compound stock solutions are kept at room temperature. For routine experiments, it is best practice to thaw the required aliquot and keep it on ice.
Q6: Can I use a DMSO/water mixture to dissolve this compound?
A: While some studies have shown that a DMSO/water (90/10) mixture can be a viable storage solvent for some compound libraries, the presence of water can be a significant factor in compound degradation for others.[2][3] Unless your experimental protocol specifically requires a co-solvent system, using anhydrous DMSO is the standard recommendation to minimize potential degradation.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles.[1][6] |
| -80°C | Up to 1 year[5] | Preferred for long-term storage. |
| Room Temperature | Short periods only | Minimize exposure to prevent potential degradation. |
| 4°C | Up to 2 years for some compounds in wet DMSO[3] | Not generally recommended for long-term storage of anhydrous DMSO solutions. |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination of this compound in DMSO
This method provides a rapid estimation of the solubility of this compound.[7][8]
Methodology:
-
Prepare a high-concentration stock solution: Dissolve a known excess amount of this compound (e.g., 20 mg) in a small volume of DMSO (e.g., 1 mL).
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Aqueous Buffer Addition: Add an aliquot of each DMSO dilution into an aqueous buffer (e.g., Phosphate Buffered Saline, PBS) relevant to your assay.
-
Precipitation Observation: Observe the concentration at which precipitation occurs. This can be done visually or by measuring turbidity with a spectrophotometer. The highest concentration that does not show precipitation is the kinetic solubility.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
This protocol allows for the quantitative assessment of this compound stability over time.
Methodology:
-
Prepare this compound Stock: Prepare a stock solution of this compound in DMSO at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a validated HPLC method to determine the initial peak area of this compound.
-
Storage: Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC and compare the peak area of this compound to the initial (T=0) measurement. A decrease in the peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for assessing the solubility and stability of this compound in DMSO.
Caption: The dual mechanism of action of this compound on cardiac myocytes.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. asianpubs.org [asianpubs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Istaroxime Intravenous Infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intravenous Istaroxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it administered in research settings?
A1: this compound is a novel intravenous agent with both inotropic and lusitropic properties, meaning it improves both the contraction and relaxation of the heart muscle.[1][2] It is being investigated for the treatment of acute heart failure.[3][4] In clinical trials, this compound is administered as a continuous intravenous (IV) infusion, with durations ranging from 6 to 60 hours.[3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound has a dual mechanism of action. Firstly, it inhibits the Na+/K+ adenosine triphosphatase (ATPase) enzyme in cardiac muscle cells. Secondly, it stimulates the activity of the sarco/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[1][5] This combined action leads to an increase in intracellular calcium during contraction and enhanced removal of calcium during relaxation, thereby improving overall cardiac function.[1]
Q3: What are the common infusion site reactions observed with intravenous this compound?
A3: The most frequently reported infusion site reactions during this compound clinical trials are pain at the infusion site, injection site reactions, and infusion site discomfort.[3][5][6] These reactions appear to be more common with higher doses of this compound.[7][8]
Q4: Is there a known cause for the infusion site pain associated with this compound?
A4: The precise mechanism for infusion site pain has not been fully elucidated in the provided search results. However, one clinical trial noted that pain at the infusion site was often associated with the use of short intravenous catheters.[1][3] This suggests that the formulation of this compound may have properties that can irritate the vein, particularly when infused through a smaller, peripheral line.
Troubleshooting Guide: Infusion Site Reactions
This guide provides a systematic approach to managing infusion site reactions during this compound experiments.
Immediate Actions for Any Infusion Site Reaction
-
Stop the Infusion: Immediately halt the this compound infusion at the first sign of an infusion site reaction.
-
Assess the Site: Visually inspect the infusion site for signs of redness, swelling, or leakage. Gently palpate the area to check for pain, firmness, or a palpable cord.
-
Notify Appropriate Personnel: Inform the principal investigator and any relevant safety personnel about the adverse event.
-
Document the Reaction: Record the time of onset, a detailed description of the reaction, and all actions taken.
Specific Troubleshooting Steps
| Observed Issue | Potential Cause | Recommended Action |
| Pain or Discomfort at Infusion Site | Local vein irritation from the drug formulation, especially with short catheters.[1][3] | 1. Stop the infusion. 2. Consider restarting the infusion at a slower rate. 3. If pain persists, consider changing the infusion site. 4. For future infusions, consider using a longer peripheral catheter or a central line, as this has been noted to reduce the incidence of injection site reactions.[1] |
| Erythema (Redness) or Swelling | Inflammatory response to the drug or catheter. | 1. Stop the infusion. 2. Elevate the affected limb. 3. Apply a cold compress to the area. 4. If symptoms are severe or do not resolve, medical intervention may be necessary. |
| Phlebitis (Vein Inflammation) | Chemical irritation from the drug or mechanical irritation from the catheter. | 1. Stop the infusion and remove the catheter from the affected vein. 2. Apply a warm compress to the area to promote healing. 3. Select a new infusion site, preferably in a larger vein. 4. Monitor the site for signs of infection. |
Data on Infusion Site Reactions
The following table summarizes the reported incidence of infusion site reactions in a clinical trial of this compound.
| Dose | Incidence of Infusion Site Pain |
| Placebo | Not explicitly reported in these terms |
| This compound (low dose) | Not explicitly reported in these terms |
| This compound (high dose) | 14%[1] |
Note: One study reported that treatment-emergent adverse events, including infusion site discomfort, were more frequent in the this compound group (78.9%) compared to the placebo group (45.5%).[6]
Experimental Protocols & Signaling Pathways
General Protocol for Intravenous Infusion of this compound
The following is a generalized protocol based on clinical trial methodologies. Researchers should adapt this to their specific experimental design.
Experimental workflow for this compound infusion.
Signaling Pathway of this compound in Cardiomyocytes
The diagram below illustrates the dual mechanism of action of this compound on a cardiac muscle cell.
This compound's dual mechanism of action.
Logical Flow for Managing Infusion Site Reactions
This flowchart outlines the decision-making process when an infusion site reaction is suspected.
Decision tree for infusion reaction management.
References
- 1. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Windtree Announces Positive Phase 2b Topline Clinical Results with this compound Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with 24 hour this compound infusion in patients hospitalised for acute heart failure: a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Technical Support Center: Navigating Experimental Design with a Short Half-Life Compound
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting experiments with Istaroxime, a novel inotropic agent characterized by its short half-life. The following information is intended to help researchers account for this pharmacokinetic property to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in designing experiments with this compound?
A1: The most significant challenge is its short plasma half-life of approximately one hour.[1] This necessitates experimental designs that can maintain a steady-state concentration of the drug to observe its therapeutic effects, particularly in in vivo studies. For in vitro experiments, the short half-life requires careful consideration of incubation times and potential drug degradation.
Q2: How does this compound's dual mechanism of action impact experimental interpretation?
A2: this compound is unique in that it both inhibits the Na+/K+-ATPase and activates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[1] This dual action results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[1] Experimental designs should aim to dissect these two effects, potentially by using specific inhibitors or activators of other components of the calcium signaling pathway, or by comparing its effects to agents with singular mechanisms of action.
Q3: What are the typical routes of administration for this compound in preclinical studies?
A3: Due to its short half-life and primary investigation for acute heart failure, this compound is almost exclusively administered via intravenous (IV) infusion in both clinical and preclinical settings.[2] This allows for precise control over the plasma concentration and the ability to maintain a therapeutic level.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is relatively selective for its primary targets, some studies have explored its potential for off-target effects. For instance, its steroidal structure has prompted investigations into its interaction with steroid hormone receptors, though it appears to lack the ability to bind them, which is an advantage over some other cardiac glycosides.[3] Some in vitro studies have also suggested anti-proliferative effects in certain cancer cell lines, an area of ongoing research.[4] Researchers should be mindful of these potential effects and consider appropriate controls in their experimental design.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected effects in in vitro assays.
-
Potential Cause: Degradation of this compound in the experimental medium over the incubation period.
-
Troubleshooting Steps:
-
Verify Drug Stability: If possible, perform a stability assay of this compound in your specific cell culture medium or physiological buffer at the experimental temperature and duration. This can be done using analytical methods like LC-MS/MS to measure the concentration of the parent compound over time.[5]
-
Shorten Incubation Times: For functional assays, aim for the shortest incubation time that allows for a measurable effect.
-
Replenish the Drug: For longer-term experiments (e.g., >4-6 hours), consider a partial or full media change with fresh this compound-containing solution at intervals informed by its stability profile.
-
Use a Perfusion System: For tissue or organ bath experiments, a continuous perfusion system is ideal to ensure a constant drug concentration.
-
Issue 2: High variability in animal responses during in vivo studies.
-
Potential Cause: Fluctuations in plasma concentration due to inappropriate dosing regimen.
-
Troubleshooting Steps:
-
Implement Continuous Infusion: For rodent studies, utilize osmotic mini-pumps or surgically implanted catheters connected to an infusion pump to deliver this compound continuously. This is the most effective way to achieve and maintain a steady-state plasma concentration.
-
Optimize Infusion Rate: The infusion rate should be calculated based on the desired steady-state concentration and the known clearance of this compound in the specific animal model.
-
Pharmacokinetic (PK) Sampling: Conduct pilot PK studies with serial blood sampling to confirm that the chosen infusion protocol achieves the target plasma concentration range.
-
Issue 3: Difficulty in differentiating between Na+/K+-ATPase inhibition and SERCA2a activation.
-
Potential Cause: The dual mechanism of action can make it challenging to attribute observed effects to a single target.
-
Troubleshooting Steps:
-
Use Selective Comparators: Include control compounds that are selective Na+/K+-ATPase inhibitors (e.g., ouabain, digoxin) and, if available, selective SERCA2a activators in your experiments.
-
Utilize Knockdown/Knockout Models: If feasible, use cell lines or animal models with altered expression of the Na+/K+-ATPase or SERCA2a to isolate the effects of this compound on each target.
-
Measure Downstream Markers: Assess specific downstream signaling molecules associated with each pathway. For example, changes in intracellular sodium concentration would be more directly linked to Na+/K+-ATPase inhibition, while alterations in sarcoplasmic reticulum calcium content could be more indicative of SERCA2a activation.
-
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Reference |
| Rat | IV | 50 mg/kg | - | - | - | 24 mL/min | 5.2 L/kg | ~0.9 h | [6] |
| Dog | IV | - | - | - | - | Lower than rat/monkey | Lower than rat/monkey | 6-7 h | [7] |
| Monkey | IV | - | - | - | Similar to rat | Similar to rat | 6-7 h | [7] | |
| Guinea Pig | - | - | - | - | - | - | - | - | Data not available in the searched literature |
Note: Preclinical pharmacokinetic data for this compound is not extensively published in a consolidated format. The table above represents available data from the search results. Researchers should consider conducting their own pharmacokinetic studies in their specific animal models.
Experimental Protocols
Key Experiment: Isolated Langendorff Perfused Heart
This ex vivo model is ideal for studying the direct effects of this compound on cardiac function without the influence of systemic neurohormonal factors.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) according to approved institutional protocols. Perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it with an appropriately sized cannula connected to the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 80-100 mmHg).[8]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractile function (e.g., left ventricular developed pressure, dP/dtmax, dP/dtmin). Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline functional parameters are recorded.
-
This compound Administration: Introduce this compound into the perfusion buffer at the desired concentrations. Due to its short half-life, a continuous infusion into the perfusion line just before it enters the heart is the preferred method of administration.
-
Data Acquisition: Continuously record cardiac function parameters throughout the experiment.
Key Experiment: Isolated Cardiomyocyte Contractility Assay
This in vitro assay allows for the assessment of this compound's effects at the cellular level.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion with collagenase.
-
Cell Plating: Plate the isolated myocytes on laminin-coated coverslips and allow them to attach.
-
Experimental Buffer: Use a HEPES-based buffer containing physiological concentrations of ions, including calcium.
-
Contractility Measurement: Place the coverslip on the stage of an inverted microscope equipped with a video-based edge detection system. Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Baseline Recording: Record baseline myocyte shortening (a measure of contractility) and relaxation parameters.
-
This compound Application: Superfuse the myocytes with the experimental buffer containing this compound at various concentrations. Due to the short half-life, ensure a constant flow of the drug-containing solution over the cells.
-
Data Analysis: Measure changes in the amplitude and kinetics of myocyte shortening and relaxation in response to this compound.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on a cardiomyocyte.
References
- 1. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Navigating Istaroxime's Hepatic Metabolism: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the hepatic metabolism and potential drug interactions of Istaroxime. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges and interpretative questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary known metabolic pathways for this compound in the liver?
A1: Based on current research, this compound undergoes extensive hepatic metabolism primarily through two main pathways:
-
Reduction: The carbonyl group at position 6 of the this compound molecule is reduced, a reaction catalyzed by carbonyl reductases.
-
Oxidative Deamination: The primary amino group of the side chain undergoes oxidative deamination. This reaction is catalyzed by monoamine oxidases (MAOs) or tissue-bound semicarbazide-sensitive amine oxidases.
Q2: What is the major metabolite of this compound and what are its characteristics?
A2: The principal metabolite of this compound is PST3093. This metabolite is formed through the metabolic processes described above. Notably, PST3093 has a longer plasma half-life than the parent drug, this compound.
Q3: Is there evidence for the involvement of Cytochrome P450 (CYP) enzymes in this compound metabolism?
A3: To date, publicly available scientific literature and clinical trial data have not detailed the involvement of Cytochrome P450 (CYP) enzymes in the metabolism of this compound. While hepatic metabolism is extensive, the primary identified pathways involve carbonyl reductases and monoamine oxidases. The lack of information on CYP involvement is a critical knowledge gap.
Q4: What are the potential drug interactions to consider when designing experiments with this compound?
A4: Given the known metabolic pathways, there is a theoretical potential for drug-drug interactions with:
-
MAO Inhibitors: Co-administration with drugs that inhibit monoamine oxidases could potentially increase this compound plasma concentrations by inhibiting one of its primary metabolic routes.
-
Carbonyl Reductase Inhibitors: Similarly, inhibitors of carbonyl reductases could impair this compound metabolism, leading to higher systemic exposure.
-
Substrates of the Same Enzymes: Competitive inhibition could occur if this compound is co-administered with other drugs that are also substrates for carbonyl reductases or MAOs.
It is important to note that formal clinical drug-drug interaction studies investigating these possibilities have not been widely published.
Q5: Have any clinical drug-drug interaction studies for this compound been published?
A5: Based on a comprehensive review of available literature, specific clinical drug-drug interaction studies for this compound have not been published. Clinical trial protocols often include exclusion criteria for certain concomitant medications, such as digoxin, but dedicated interaction studies are not yet in the public domain.
Troubleshooting Guides
Problem 1: High inter-individual variability in this compound plasma concentrations is observed in our in-vivo animal model.
-
Possible Cause 1: Genetic Polymorphisms in Metabolizing Enzymes. Genetic variations in carbonyl reductases and monoamine oxidases can lead to differences in enzyme activity, affecting the rate of this compound metabolism.
-
Troubleshooting Step 1: If feasible, genotype the animal models for known polymorphisms in the relevant metabolizing enzymes.
-
Troubleshooting Step 2: Stratify data analysis based on genotype to determine if there is a correlation between specific genetic variants and observed pharmacokinetic variability.
-
Possible Cause 2: Concomitant medications affecting metabolic pathways. Uncontrolled administration of other compounds could be inhibiting or inducing the enzymes responsible for this compound metabolism.
-
Troubleshooting Step 1: Carefully review all administered compounds, including vehicle components and any supportive care medications, for known effects on carbonyl reductases or MAOs.
-
Troubleshooting Step 2: Design a follow-up study with a strict and well-defined co-medication protocol to minimize confounding factors.
Problem 2: In-vitro metabolism assay using human liver microsomes shows minimal this compound metabolism.
-
Possible Cause 1: Primary metabolic pathways are not predominantly microsomal. Carbonyl reductases and monoamine oxidases have cytosolic and mitochondrial localizations, respectively. Standard human liver microsome (HLM) preparations may not contain sufficient concentrations of these active enzymes.
-
Troubleshooting Step 1: Supplement the in-vitro system. Consider using human liver cytosol (for carbonyl reductase activity) and/or mitochondria (for MAO activity) in addition to or instead of HLMs. S9 fractions, which contain both microsomal and cytosolic components, could also be a valuable tool.
-
Troubleshooting Step 2: Utilize recombinant enzymes. Employ recombinant human carbonyl reductases and MAO-A/MAO-B to definitively identify the specific enzymes involved and their kinetics.
-
Possible Cause 2: Cofactor limitations. The enzymatic reactions may require specific cofactors that are either absent or in limited supply in the standard assay buffer.
-
Troubleshooting Step 1: Ensure the presence of necessary cofactors. For carbonyl reductases, ensure an adequate supply of NADPH or NADH. For MAOs, ensure the appropriate conditions for their oxidative activity.
Data Presentation
Table 1: Summary of this compound Metabolism
| Parameter | Description |
| Primary Site of Metabolism | Liver |
| Known Metabolic Pathways | Reduction of the C6-carbonyl group; Oxidative deamination of the primary amino group |
| Key Metabolizing Enzymes | Carbonyl Reductases, Monoamine Oxidases (MAOs)/Semicarbazide-Sensitive Amine Oxidases |
| Major Metabolite | PST3093 |
| CYP Involvement | Not established in publicly available literature |
| Known Drug Interactions | No formal clinical drug-drug interaction studies published. Theoretical risk with MAO inhibitors and carbonyl reductase inhibitors. |
Experimental Protocols
Protocol 1: In-Vitro Reaction Phenotyping of this compound Metabolism
-
Objective: To identify the specific human liver enzymes responsible for the metabolism of this compound.
-
Materials: this compound, human liver microsomes, human liver cytosol, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), recombinant human MAO-A and MAO-B, recombinant human carbonyl reductases, specific chemical inhibitors for CYPs and MAOs, NADPH regenerating system, and analytical standards for this compound and PST3093.
-
Methodology:
-
Incubation with Subcellular Fractions: Incubate this compound with human liver microsomes (supplemented with NADPH), human liver cytosol (supplemented with NADPH/NADH), and a combination of both (S9 fraction).
-
Incubation with Recombinant Enzymes: Incubate this compound with a panel of recombinant human CYP enzymes and with recombinant MAO-A, MAO-B, and carbonyl reductases.
-
Chemical Inhibition Studies: Co-incubate this compound with human liver S9 fractions and selective inhibitors for major CYP isoforms and MAO-A/MAO-B.
-
Analysis: At various time points, quench the reactions and analyze the supernatant for the depletion of this compound and the formation of PST3093 using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the rate of metabolism in each condition. A significant decrease in metabolism in the presence of a specific inhibitor or a high rate of metabolism with a specific recombinant enzyme will identify the key contributors.
Visualizations
Caption: Metabolic pathways of this compound.
potential off-target effects of Istaroxime in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime. The information addresses potential off-target effects and other unexpected outcomes that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Dynamics Not Correlated with Na+/K+-ATPase Inhibition
Symptoms:
-
Observed alterations in Ca2+ transient decay rates.
-
Changes in sarcoplasmic reticulum (SR) Ca2+ load.
-
Discrepancies between the expected inotropic effects based on Na+/K+-ATPase inhibition and the observed cellular response.
Possible Cause: this compound possesses a dual mechanism of action, acting as both a Na+/K+-ATPase inhibitor and a stimulator of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] The unexpected calcium dynamics are likely due to its stimulatory effect on SERCA2a, which enhances Ca2+ reuptake into the SR.[2][3] This action is mediated by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[2][3][4]
Suggested Protocol to Confirm SERCA2a Activity:
-
Objective: To determine if the observed effects are due to SERCA2a stimulation.
-
Model: Isolated cardiomyocytes or SR vesicles from the tissue model being used.
-
Reagents:
-
This compound
-
Thapsigargin (a specific SERCA inhibitor)
-
Caffeine (to induce SR Ca2+ release)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
-
Procedure:
-
Load cells with a calcium indicator dye.
-
Perfuse cells with a standard buffer and establish a baseline Ca2+ transient.
-
Apply this compound at the desired concentration and record changes in Ca2+ transient amplitude and decay kinetics.
-
In a parallel experiment, pre-incubate the cells with Thapsigargin to inhibit SERCA2a.
-
Apply this compound in the presence of Thapsigargin.
-
Measure caffeine-induced Ca2+ transients in the presence and absence of this compound to assess SR Ca2+ load.
-
-
Expected Outcome: If this compound's effects are SERCA2a-mediated, pre-treatment with Thapsigargin should abolish or significantly attenuate the this compound-induced changes in Ca2+ transient decay and SR Ca2+ load.
Experimental Workflow for Investigating SERCA2a-Mediated Effects:
References
- 1. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Istaroxime Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the gastrointestinal (GI) side effects associated with the investigational drug Istaroxime.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects observed with this compound administration?
A1: The most frequently reported gastrointestinal side effects in clinical trials are nausea, vomiting, and abdominal pain.[1] These effects are typically dose-dependent.[1]
Q2: What is the underlying mechanism believed to cause these gastrointestinal side effects?
A2: The gastrointestinal side effects of this compound are thought to be linked to its primary mechanism of action, which includes the inhibition of the Na+/K+-ATPase enzyme.[1] This enzyme is ubiquitous, and its inhibition in the gastrointestinal tract can disrupt normal gut function, leading to symptoms like nausea and vomiting. This compound is reported to be selective for the α1 isoform of the Na+/K+-ATPase, which is known to be expressed in the human gastrointestinal tract.[2][3]
Q3: Are there any existing strategies to reduce this compound-induced gastrointestinal side effects?
A3: Yes, a primary strategy that has been explored is the development of a liposomal formulation of this compound.[4][5][6] This formulation is designed to alter the drug's distribution and release characteristics, potentially reducing direct effects on the gastrointestinal tract.[4][5][6] Additionally, preclinical evaluation of co-administration with standard antiemetic drugs is a viable research avenue.
Q4: Has the liposomal formulation of this compound demonstrated a reduction in gastrointestinal side effects in clinical trials?
A4: While the liposomal formulation was specifically developed to minimize gastrointestinal side effects and pain at the injection site, publicly available clinical trial data with a direct quantitative comparison to the standard formulation is limited.[4][5][6] The rationale for its development strongly suggests an expected improvement in the gastrointestinal side effect profile.
Troubleshooting Guide: Managing Gastrointestinal Events in Preclinical and Clinical Research
This guide provides a structured approach to troubleshooting and managing GI-related adverse events during this compound experiments.
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of emesis in animal models (e.g., ferrets). | Dose-dependent effect of this compound on the chemoreceptor trigger zone and/or gastrointestinal vagal afferents. | 1. Dose Reduction: Determine the minimum effective dose of this compound for the desired cardiovascular effect and assess if a lower dose reduces emesis. 2. Antiemetic Co-administration: Pre-treat animals with a standard antiemetic. See the "Experimental Protocols" section for a suggested screening approach. 3. Formulation Change: If available, test the liposomal formulation of this compound. |
| Reduced food intake or weight loss in rodents. | Nausea or malaise induced by this compound. | 1. Monitor food and water intake daily. 2. Assess for pica behavior (consumption of non-nutritive substances) as an indicator of nausea. 3. Evaluate GI motility using the charcoal meal transit test to determine if altered motility is a contributing factor. 4. Consider dose adjustment or formulation change as described above. |
| Diarrhea or constipation observed in animal studies. | Altered intestinal secretion and motility due to Na+/K+-ATPase inhibition. | 1. Characterize the nature of the change: Is it increased or decreased motility? Use the charcoal meal transit test for quantification. 2. Histopathological examination: At the end of the study, examine gastrointestinal tissues for any signs of irritation or inflammation. 3. Test therapeutic agents: Depending on the observation, consider testing loperamide (for diarrhea) or a prokinetic agent (for constipation) in a co-administration paradigm. |
Data Presentation
Incidence of Gastrointestinal Adverse Events with Intravenous this compound
| Adverse Event | Placebo | This compound (Low Dose) | This compound (High Dose) |
| Gastrointestinal Events (%) | 5 | 10 | 35 |
| Nausea (%) | Data not specified | Data not specified | 28 |
| Vomiting (%) | Data not specified | Data not specified | 14 |
Source: Phase 2b clinical trial results. The specific doses for "low" and "high" can vary between studies.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced gastrointestinal side effects.
Caption: Experimental workflow for investigating and mitigating this compound's GI side effects.
Experimental Protocols
Preclinical Evaluation of Emesis in the Ferret Model
Objective: To quantify the emetic potential of this compound and to evaluate the efficacy of antiemetic co-therapies.
Model: Male ferrets are a suitable model as they possess a vomit reflex.[7][8]
Methodology:
-
Acclimatization: House ferrets individually and allow for at least one week of acclimatization to the laboratory environment.
-
Fasting: Fast animals for approximately 12 hours prior to drug administration, with water available ad libitum.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (at a dose known to have cardiovascular effects).
-
Group 3: Antiemetic A (e.g., ondansetron, a 5-HT3 antagonist) + this compound.
-
Group 4: Antiemetic B (e.g., aprepitant, an NK1 antagonist) + this compound.
-
-
Drug Administration:
-
Administer the antiemetic or its vehicle 30-60 minutes prior to this compound administration.
-
Administer this compound or its vehicle intravenously.
-
-
Observation:
-
Observe the animals continuously for a period of 4-6 hours.
-
Record the latency to the first emetic event (retching or vomiting).
-
Quantify the total number of retches and vomits for each animal.
-
-
Data Analysis: Compare the number of emetic events between the this compound-only group and the antiemetic pre-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Assessment of Gastrointestinal Motility Using the Charcoal Meal Transit Test in Rats
Objective: To determine the effect of this compound on gastrointestinal transit time.
Model: Male Wistar or Sprague-Dawley rats.
Methodology:
-
Fasting: Fast rats for 16-18 hours prior to the experiment, with free access to water.[1] This fasting period can be reduced to 6 hours to lessen animal stress without significantly affecting results.[9]
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound (at relevant doses).
-
Group 3: Positive control (e.g., morphine, to decrease motility).
-
Group 4: Negative control (e.g., a prokinetic agent, to increase motility).
-
-
Drug Administration: Administer this compound or control substances via the intended experimental route (e.g., intravenous).
-
Charcoal Meal Administration: 30-60 minutes after drug administration, orally administer a charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose) at a volume of 1-2 ml per animal.[1][10]
-
Sacrifice and Measurement:
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animals.[10]
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the results between groups using statistical analysis.[10]
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPase, Na+/K+ transporting, alpha 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and physico-chemical characterization of a liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
Validation & Comparative
A Comparative Guide to the Inotropic Effects of Istaroxime and Dobutamine
For Researchers, Scientists, and Drug Development Professionals
The management of acute heart failure (AHF) often necessitates the use of inotropic agents to improve cardiac contractility. Dobutamine, a traditional beta-1 adrenergic agonist, has long been a cornerstone of therapy. However, its use can be associated with increased myocardial oxygen demand and potential arrhythmogenesis. Istaroxime, a novel agent with a unique dual mechanism of action, has emerged as a promising alternative. This guide provides an objective comparison of the inotropic and lusitropic (diastolic relaxation) effects of this compound and Dobutamine, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound and Dobutamine enhance cardiac contractility through distinct molecular pathways.
This compound exerts its effects through a dual mechanism:
-
Inhibition of the Na+/K+-ATPase pump: This leads to a modest increase in intracellular sodium, which in turn reduces the exit of calcium via the Na+/Ca2+ exchanger, thereby increasing intracellular calcium availability for contraction.[1][2]
-
Stimulation of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving relaxation (lusitropy) and making more calcium available for subsequent contractions.[1][2][3]
Dobutamine acts as a primary agonist of beta-1 adrenergic receptors in cardiac myocytes.[4] This activation triggers a G-protein coupled receptor cascade, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various proteins, including L-type calcium channels, which increases calcium influx and enhances contractility.[5]
Comparative Hemodynamic and Cardiac Effects
Clinical and preclinical studies have highlighted key differences in the physiological effects of this compound and Dobutamine.
| Parameter | This compound | Dobutamine | Key Differences & Citations |
| Inotropy (Contractility) | Increases | Increases | Both are effective inotropes. A preclinical study in a chronic ischemic heart failure model showed this compound to be an effective inotropic agent.[1] |
| Lusitropy (Relaxation) | Improves | Can improve | This compound's direct stimulation of SERCA2a provides a distinct lusitropic effect.[1][2] Dobutamine's lusitropic effect is secondary to enhanced calcium reuptake following increased systolic calcium.[6] |
| Heart Rate | Decreases | Increases | This compound has been shown to significantly decrease heart rate, whereas Dobutamine typically causes an increase.[3][7] |
| Systolic Blood Pressure | Increases | Variable/No significant change | This compound consistently increases systolic blood pressure, which can be beneficial in hypotensive patients.[3][7] Dobutamine's effect on blood pressure is often minimal due to a balance of its inotropic and mild vasodilatory effects.[8] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreases | Decreases | Both agents reduce cardiac filling pressures. This compound has been shown to significantly lower PCWP in clinical trials.[3] |
| Cardiac Index | Increases | Increases | Both drugs improve cardiac output. This compound showed a significant increase in cardiac index at a dose of 1.5 µg/kg/min in the HORIZON-HF trial.[3] |
| Myocardial Oxygen Consumption | May be more efficient | Increases | A preclinical study in pigs suggested that myocardial oxygen consumption was higher with dobutamine, indicating this compound may have higher cardiac efficiency.[9] |
| Arrhythmogenic Potential | Lower | Higher | The dual mechanism of this compound, particularly the enhancement of calcium reuptake, may contribute to a lower risk of arrhythmias compared to traditional inotropes.[1][10] |
Quantitative Data from Clinical Trials (this compound vs. Placebo)
The following tables summarize data from key clinical trials of this compound. Direct head-to-head clinical trial data with Dobutamine is limited.
Table 1: Hemodynamic Effects of this compound (HORIZON-HF Trial) [3]
| Parameter | This compound (0.5 µg/kg/min) | This compound (1.0 µg/kg/min) | This compound (1.5 µg/kg/min) | Placebo |
| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 |
| Change in Heart Rate (bpm) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change |
| Change in Systolic BP (mmHg) | Significant Increase | Significant Increase | Significant Increase | No significant change |
| Change in Cardiac Index (L/min/m²) | Not significant | Not significant | Significant Increase | No significant change |
| p < 0.05 vs. Placebo |
Table 2: Echocardiographic and Hemodynamic Effects of this compound (Meta-Analysis Data) [7]
| Parameter | Mean Difference (this compound vs. Placebo) | 95% Confidence Interval | p-value |
| LVEF (%) | +1.06 | 0.29 to 1.82 | 0.007 |
| Stroke Volume Index (mL/m²) | +3.04 | 2.41 to 3.67 | < 0.00001 |
| Cardiac Index (L/min/m²) | +0.18 | 0.11 to 0.25 | < 0.00001 |
| Systolic Blood Pressure (mmHg) | +5.32 | 2.28 to 8.37 | 0.0006 |
| Heart Rate (bpm) | -3.05 | -5.27 to -0.82 | 0.007 |
| E/A Ratio | -0.39 | -0.58 to -0.19 | 0.0001 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Pressure-Volume (PV) Loop Analysis
This is the gold standard for assessing cardiac contractility, preload, and afterload.[11][12]
Protocol Steps:
-
Animal Preparation: An appropriate animal model of heart failure (e.g., canine model with microembolization-induced failure) is anesthetized and mechanically ventilated.
-
Instrumentation: A high-fidelity pressure-volume conductance catheter is inserted into the left ventricle via the carotid artery or apex to continuously measure ventricular pressure and volume.[12] A balloon occluder is placed around the inferior vena cava.
-
Baseline Measurements: Stable baseline PV loops are recorded.
-
Drug Administration: this compound or Dobutamine is administered via continuous intravenous infusion at specified doses (e.g., this compound: 0.5-1.5 µg/kg/min; Dobutamine: 2.5-20 µg/kg/min).[3][9]
-
Data Acquisition: After a steady state is reached, the vena cava is transiently occluded to generate a series of PV loops under varying preload conditions.
-
Data Analysis: The slope of the end-systolic pressure-volume relationship (ESPVR), known as end-systolic elastance (Ees), is calculated as a load-independent measure of contractility.[11] The end-diastolic pressure-volume relationship (EDPVR) is analyzed to assess ventricular stiffness and lusitropy.
SERCA2a and Na+/K+-ATPase Activity Assays
These in vitro assays quantify the direct effects of the drugs on their molecular targets.
SERCA2a Activity Protocol: [11][13]
-
Preparation of Cardiac Microsomes: Cardiac tissue is homogenized, and sarcoplasmic reticulum (SR) enriched microsomes are isolated through differential centrifugation.
-
Assay Reaction: Microsomes are incubated in a reaction buffer containing 32P-labeled ATP and varying concentrations of free Ca2+.
-
Drug Incubation: The assay is performed in the presence and absence of this compound at various concentrations.
-
Measurement: SERCA2a activity is determined by measuring the hydrolysis of 32P-ATP. The activity inhibited by a specific SERCA inhibitor like cyclopiazonic acid (CPA) is considered SERCA-specific.
-
Data Analysis: Ca2+ activation curves are generated to determine the maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)) of the enzyme.
Na+/K+-ATPase Activity Protocol:
-
Enzyme Preparation: Similar to the SERCA2a assay, cardiac tissue homogenates or microsomes are prepared.
-
Assay Reaction: The enzyme preparation is incubated in a buffer containing Na+, K+, Mg2+, and ATP.
-
Measurement of Inorganic Phosphate: The reaction is initiated by adding ATP, and the amount of inorganic phosphate released is measured.
-
Ouabain Inhibition: The assay is run in parallel with ouabain, a specific inhibitor of Na+/K+-ATPase. The difference in phosphate release between the ouabain-treated and untreated samples represents the Na+/K+-ATPase activity.
Conclusion
This compound and Dobutamine are both effective inotropic agents, but they possess distinct pharmacological profiles. This compound's dual mechanism of action offers the unique combination of enhanced contractility and improved diastolic relaxation, with the added clinical advantages of increasing systolic blood pressure and decreasing heart rate.[1][3] In contrast, Dobutamine's potent inotropic support via beta-1 agonism is often accompanied by an increase in heart rate and myocardial oxygen demand.[8] These differences suggest that this compound may hold a particular advantage in patients with AHF and hypotension, where an increase in blood pressure without a concomitant increase in heart rate is desirable. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two agents in various AHF patient populations.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Effects of this compound on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic, echocardiographic, and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lusitrophic Effects of Dobutamine in Young and Aged Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdleycom.com [cdleycom.com]
- 13. go.drugbank.com [go.drugbank.com]
Istaroxime vs. levosimendan in acute heart failure models
An Objective Comparison of Istaroxime and Levosimendan in Acute Heart Failure Models
This guide provides a detailed comparison of this compound and levosimendan, two inotropic agents investigated for the treatment of acute heart failure (AHF). The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, effects on cardiac performance, and supporting experimental data.
Introduction and Overview
Acute heart failure is characterized by a rapid onset of symptoms requiring urgent medical intervention. Inotropic agents are often used to improve cardiac contractility and output. However, traditional inotropes can be associated with increased myocardial oxygen demand, arrhythmias, and mortality.[1]
This compound is a novel intravenous agent with a unique dual mechanism of action, providing both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] It is structurally unrelated to cardiac glycosides but shares one of its mechanisms.[2][4]
Levosimendan is primarily classified as a calcium sensitizer.[5][6] It enhances cardiac contractility without significantly increasing intracellular calcium concentration. It also possesses vasodilatory properties through the opening of ATP-sensitive potassium channels.[5][7][8]
Mechanism of Action
The fundamental difference between this compound and levosimendan lies in their distinct molecular targets and signaling pathways.
This compound: Dual-Action Luso-Inotropy
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Na+/K+-ATPase (NKA): Similar to cardiac glycosides, this compound inhibits the NKA pump in the sarcolemma of cardiac myocytes.[4][9] This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger (NCX). The resulting increase in intracellular calcium concentration enhances myocardial contractility (positive inotropic effect).[2][10]
-
Stimulation of SERCA2a: Uniquely, this compound also activates the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][11][12] SERCA2a is responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole. By stimulating SERCA2a, this compound accelerates myocardial relaxation (positive lusitropic effect) and enhances SR calcium stores for subsequent contractions.[13][14][15] This SERCA2a stimulation is achieved by relieving the inhibitory effect of phospholamban (PLB) on the pump.[15][16]
Levosimendan: Calcium Sensitization and Vasodilation
Levosimendan's primary mechanism is distinct from agents that increase intracellular calcium.
-
Calcium Sensitization: Levosimendan binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[5][6] This binding stabilizes the Ca2+-cTnC complex, enhancing the interaction between actin and myosin filaments without increasing the overall intracellular calcium concentration.[5] This leads to a positive inotropic effect with a lower energy cost and reduced risk of calcium-overload-induced arrhythmias compared to traditional inotropes.[7][17]
-
Phosphodiesterase 3 (PDE3) Inhibition: Levosimendan is also a selective PDE3 inhibitor.[18][19][20] Inhibition of PDE3 prevents the breakdown of cyclic AMP (cAMP), leading to increased protein kinase A (PKA) activity. This can contribute to its inotropic and lusitropic effects, similar to milrinone.[18][20] Some studies suggest this PDE3 inhibition is sufficient to account for its full inotropic effect.[18][19]
-
Opening of K-ATP Channels: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[5][7] This action causes hyperpolarization and relaxation of the muscle cells, leading to vasodilation. This reduces both cardiac preload and afterload, decreasing the heart's workload.[7][8]
Comparative Performance and Experimental Data
Direct head-to-head experimental trials in animal models are limited. The following comparison is synthesized from individual preclinical and clinical studies.
Hemodynamic Effects
The most striking difference in hemodynamic profiles is their effect on blood pressure.
| Parameter | This compound | Levosimendan |
| Systolic Blood Pressure (SBP) | Increases [10][21][22] | Decreases or No Change[7][8] |
| Heart Rate (HR) | Decreases or No Change[3][13][21] | Increases or No Change[23] |
| Cardiac Index (CI) | Increases [10][13][21] | Increases [7][24] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreases [3][4][13] | Decreases [7][24] |
| Systemic Vascular Resistance (SVR) | Variable / No significant change | Decreases [7][8] |
Data synthesized from multiple clinical trials and reviews.
This compound's tendency to increase SBP is beneficial in patients with hypotension or cardiogenic shock.[21] In contrast, levosimendan's vasodilatory properties can lead to hypotension, which is its most common adverse effect.[8] The decrease in heart rate with this compound is thought to be a baroreceptor reflex response to the increase in blood pressure.[13]
Effects on Cardiac Function and Calcium Cycling
Both drugs improve cardiac contractility and relaxation but through different pathways.
| Feature | This compound | Levosimendan |
| Inotropic Mechanism | ↑ Intracellular Ca2+ via NKA inhibition[2] | Ca2+ sensitization of Troponin C[5] |
| Lusitropic Mechanism | ↑ Ca2+ reuptake via SERCA2a stimulation[14][15] | Improved diastolic function, possibly via PDE3 inhibition and reduced workload[7][19] |
| Effect on Intracellular Ca2+ Transient | Increases amplitude and accelerates decay[14][16] | No significant change in amplitude[5][17] |
| Myocardial Oxygen Consumption | Low, due to improved cardiac efficiency[14] | Does not substantially increase[6] |
| Arrhythmogenic Potential | Lower than cardiac glycosides due to SERCA2a action[9][13] | Low, as it does not cause calcium overload[17] |
This compound directly enhances the machinery of calcium cycling. By stimulating SERCA2a, it not only improves diastolic relaxation but also confines excess calcium within the SR, which may mitigate the arrhythmogenic risk typically associated with Na+/K+-ATPase inhibitors like digoxin.[13][16] Levosimendan's key advantage is its ability to increase contractility without raising intracellular calcium levels, which is cardioprotective.[17]
Experimental Protocols
Standardized methodologies are crucial for comparing the effects of inotropic agents in preclinical models.
Isolated Heart/Myocyte Preparations
-
Objective: To measure direct effects on contractility, relaxation, and calcium handling, independent of systemic hemodynamic factors.
-
Typical Protocol:
-
Model: Ventricular strips or isolated cardiomyocytes from animal models (e.g., rats, dogs, guinea pigs) with induced heart failure (e.g., via coronary artery ligation) or from explanted human hearts.[19][25]
-
Apparatus: Muscle strips are mounted in an organ bath with Krebs-Henseleit solution, electrically stimulated. Cardiomyocytes are studied using patch-clamp and fluorescence imaging techniques.
-
Drug Administration: Drugs are added to the bath/perfusion solution in increasing concentrations to establish a dose-response curve.[19]
-
Key Measurements:
-
Contractile Force: Measured with a force transducer.
-
Calcium Transients: Measured using fluorescent Ca2+ indicators (e.g., Fura-2).
-
Action Potentials: Recorded via microelectrodes.
-
-
In Vivo Hemodynamic Studies
-
Objective: To assess the integrated cardiovascular effects in a living organism.
-
Typical Protocol:
-
Model: Anesthetized large animal models (e.g., dogs, pigs) with surgically or pharmacologically induced heart failure.[25]
-
Instrumentation: Catheters are placed to measure pressures (arterial, central venous, pulmonary artery) and cardiac output (e.g., via thermodilution). Echocardiography is used for non-invasive functional assessment.
-
Drug Administration: Drugs are administered via continuous intravenous infusion at varying doses.
-
Key Measurements: Heart rate, blood pressure, cardiac output, PCWP, SVR, and echocardiographic parameters (e.g., ejection fraction).
-
Summary and Conclusion
This compound and levosimendan are promising agents for acute heart failure, but they offer distinct profiles suited for different clinical scenarios.
-
This compound is a luso-inotropic agent that directly enhances both contraction and relaxation by modulating intracellular calcium handling via Na+/K+-ATPase inhibition and SERCA2a stimulation.[2][4] Its ability to increase systolic blood pressure makes it a potentially valuable option for patients with AHF and hypotension.[10][21]
-
Levosimendan acts primarily as a calcium sensitizer and vasodilator.[5][8] It improves cardiac efficiency without increasing intracellular calcium, which may be cardioprotective.[17] Its vasodilatory action reduces cardiac workload but carries a risk of hypotension, making it more suitable for patients with adequate blood pressure.[7]
The choice between these agents in a clinical or research setting depends on the specific hemodynamic profile of the patient and the desired therapeutic outcome. This compound's novel mechanism of SERCA2a stimulation represents a unique approach to treating both systolic and diastolic dysfunction in heart failure.[11][12] Further head-to-head trials are necessary to fully delineate their comparative efficacy and safety in various AHF populations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Inotropic Effect of the Active Metabolite of Levosimendan, OR-1896, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hemodynamic Effects of Levosimendan Compared With Dobutamine in Patients With Low Cardiac Output After Cardiac Surgery - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 24. Use of levosimendan in acute and advanced heart failure: short review on available real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating SERCA2a Activation by Istaroxime In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Istaroxime's in vitro performance in activating the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), a critical regulator of cardiac muscle contractility and relaxation.[1][2] The data presented herein, compiled from various preclinical studies, offers a quantitative analysis of this compound's effects compared to its metabolite PST3093 and the classic Na⁺/K⁺-ATPase inhibitor, ouabain. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in their evaluation of this compound.
This compound's Dual Mechanism of Action
This compound is a novel luso-inotropic agent with a dual mechanism of action: it inhibits the Na⁺/K⁺-ATPase and stimulates SERCA2a activity.[3][4] This dual action leads to an increase in cytosolic calcium, enhancing contractility (inotropic effect), while also promoting the sequestration of calcium into the sarcoplasmic reticulum during diastole, which improves relaxation (lusitropic effect).[4] A key feature of this compound's action on SERCA2a is its ability to relieve the inhibitory effect of phospholamban (PLB), a regulatory protein.[1][3] This stimulation of SERCA2a by this compound is independent of the cAMP/PKA signaling pathway.[1][5]
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies, comparing the effects of this compound on SERCA2a and Na⁺/K⁺-ATPase activity with its more selective metabolite, PST3093, and in the context of healthy versus diseased states.
Table 1: Comparative Effects of this compound and PST3093 on SERCA2a and Na⁺/K⁺-ATPase Activity
| Compound | Target | Species/Condition | Concentration | Effect | Reference |
| This compound | SERCA2a | Rat (STZ-induced diabetic) | 500 nM | ↑ Vmax by 25% | [3] |
| Guinea Pig (Healthy) | 100 nM | ↓ Kd(Ca²⁺) by ~20% | [6] | ||
| Na⁺/K⁺-ATPase | Rat (Cardiac) | - | IC₅₀: 84 ± 20 µM | [3] | |
| PST3093 | SERCA2a | Rat (STZ-induced diabetic) | 100 nM | ↑ Vmax | [6] |
| Guinea Pig (Healthy) | 100 nM | ↓ Kd(Ca²⁺) by ~20% | [6] | ||
| Na⁺/K⁺-ATPase | Rat (Cardiac) | - | No inhibition | [6][7] |
Vmax: Maximum enzyme velocity; Kd(Ca²⁺): Calcium affinity; IC₅₀: Half-maximal inhibitory concentration; STZ: Streptozotocin.
Table 2: this compound's Effect on SERCA2a Activity in Healthy vs. Failing Hearts
| Condition | This compound Concentration | Effect on SERCA2a Activity | Reference |
| Healthy Canine SR Vesicles | 100 nM | Increased activity | [1] |
| Failing Canine SR Vesicles | 1 nM | Increased activity (higher potency) | [1] |
SR: Sarcoplasmic Reticulum.
Table 3: Comparison of this compound and Ouabain on Cardiomyocyte Viability
| Compound | Concentration | Effect on Cell Viability | Reference |
| This compound | 10 µM | No significant reduction | [8] |
| Ouabain | 2 µM | Significant reduction | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound-mediated activation of SERCA2a.
Caption: Workflow for SERCA2a ATPase activity assay.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to validate SERCA2a activation by this compound.
SERCA2a Ca²⁺-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of varying calcium concentrations to determine kinetic parameters like Vmax and Kd(Ca²⁺).
Materials:
-
Cardiac microsomes (enriched with SERCA2a and PLB)
-
This compound or other test compounds
-
Reaction Buffer: 50 mM TES/TRIS (pH 6.9), 100 mM KCl, 7 mM MgCl₂, 1 mM EGTA, 5 mM NaN₃, 0.2 mM NaMoO₄, 50 mM KNO₃
-
CaCl₂ solutions for desired free Ca²⁺ concentrations
-
ATP (containing γ-³²P-ATP)
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Staurosporine (optional, for testing PKA-dependence)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate
-
Organic solvent (e.g., isobutanol/benzene)
Procedure:
-
Preparation of Microsomes: Isolate cardiac microsomes from tissue homogenates (e.g., canine or guinea pig ventricle) using differential centrifugation.
-
Pre-incubation: Pre-incubate the cardiac microsomes with various concentrations of this compound (e.g., 0.0001 to 100 nM) for 5 minutes at 4°C.[5] For control experiments, incubate without the compound. To test for PKA-dependence, staurosporine can be added during this step.[5]
-
Reaction Initiation: Start the reaction by adding the microsome suspension to the reaction buffer containing varying free Ca²⁺ concentrations. Initiate ATP hydrolysis by adding ATP (spiked with γ-³²P-ATP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Measurement of Phosphate Release: Quantify the amount of inorganic phosphate (³²Pi) released by forming a phosphomolybdate complex and extracting it with an organic solvent. The radioactivity of the organic phase is then measured using a scintillation counter.
-
Determination of SERCA2a-specific activity: Perform parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM) to inhibit SERCA activity. The SERCA2a-specific ATPase activity is the difference between the total ATPase activity and the CPA-insensitive activity.[5]
-
Data Analysis: Plot the SERCA2a-specific ATPase activity against the free Ca²⁺ concentration. Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).[5]
SERCA-mediated ⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the uptake of radioactive calcium into sarcoplasmic reticulum vesicles, providing a functional measure of SERCA2a activity.
Materials:
-
Cardiac microsomes
-
This compound or other test compounds
-
Uptake Buffer: e.g., 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 15 mM MgCl₂, pH 7.0
-
ATP solution
-
⁴⁵CaCl₂
-
Filtration apparatus with nitrocellulose filters (e.g., 0.45 µm pore size)
-
Wash Buffer: e.g., ice-cold buffer without ATP or calcium
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Pre-incubate cardiac microsomes with this compound or vehicle control in the uptake buffer.
-
Reaction Initiation: Initiate calcium uptake by adding ATP to the microsome suspension containing ⁴⁵CaCl₂.
-
Time-course Sampling: At specific time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove extra-vesicular ⁴⁵Ca²⁺.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity on the filter corresponds to the amount of ⁴⁵Ca²⁺ taken up by the vesicles.
-
Data Analysis: Plot the amount of ⁴⁵Ca²⁺ uptake over time to determine the initial rate of calcium uptake. Compare the rates between control and this compound-treated samples.
Conclusion
The in vitro data robustly demonstrates that this compound activates SERCA2a, particularly in the presence of its inhibitor, phospholamban. This activation is achieved through a direct interaction with the SERCA2a-PLB complex, leading to its dissociation.[1] The comparative data with its metabolite, PST3093, highlights the latter as a more selective SERCA2a activator, devoid of the Na⁺/K⁺-ATPase inhibitory effects seen with this compound.[6][7] Furthermore, this compound shows a more favorable in vitro safety profile compared to traditional cardiac glycosides like ouabain, as evidenced by its reduced impact on cardiomyocyte viability.[8] The provided experimental protocols and diagrams offer a foundational framework for researchers to further investigate and validate the therapeutic potential of this compound and related compounds in the context of cardiac dysfunction.
References
- 1. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Istaroxime and Omecamtiv Mecarbil in the Treatment of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel therapeutics for heart failure, Istaroxime and Omecamtiv mecarbil have emerged as promising agents with distinct mechanisms of action. This guide provides a comprehensive, data-driven comparison of these two drugs, focusing on their pharmacological profiles, clinical efficacy, safety, and the experimental methodologies used in their evaluation.
At a Glance: Key Differences
| Feature | This compound | Omecamtiv Mecarbil |
| Primary Mechanism | Dual inhibitor of Na+/K+-ATPase and activator of SERCA2a | Selective cardiac myosin activator |
| Therapeutic Effect | Inotropic and lusitropic (improves contraction and relaxation) | Increases systolic ejection time and stroke volume |
| Clinical Application | Acute heart failure, cardiogenic shock | Chronic heart failure with reduced ejection fraction |
| Administration | Intravenous | Oral |
Mechanism of Action: A Tale of Two Pathways
This compound and Omecamtiv mecarbil modulate cardiac contractility through fundamentally different intracellular pathways.
This compound exerts a dual action on cardiomyocyte calcium handling.[1][2][3] It inhibits the Na+/K+-ATPase pump on the sarcolemma, leading to a modest increase in intracellular sodium. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration and enhanced contractility.[1][2] Concurrently, and uniquely, this compound directly stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][4][5] This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation (lusitropy) and making more calcium available for subsequent contractions.[1][2]
Signaling pathway of this compound.
Omecamtiv mecarbil , in contrast, is a first-in-class cardiac myosin activator.[6][7][8] It directly targets the sarcomere, the fundamental contractile unit of the myocyte. Omecamtiv mecarbil binds to the catalytic domain of cardiac myosin, accelerating the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly bound to a strongly bound, force-producing state with actin.[7][9] This increases the number of myosin heads engaged with actin at any given time, prolonging the duration of systolic ejection without altering intracellular calcium concentrations or myocardial oxygen consumption.[6][10][11]
Signaling pathway of Omecamtiv mecarbil.
Clinical Efficacy: A Comparative Analysis
Clinical trials have demonstrated distinct efficacy profiles for this compound in acute settings and Omecamtiv mecarbil in chronic heart failure.
This compound: Rapid Hemodynamic Improvement in Acute Heart Failure
Phase 2 clinical trials, such as the SEISMiC study, have shown that intravenous this compound significantly improves hemodynamic parameters in patients with acute heart failure and cardiogenic shock.[12][13][14]
| Parameter | This compound Effect | Placebo | p-value | Study |
| Systolic Blood Pressure (SBP) AUC over 6 hours (mmHghr) | 62.0 ± 7 | 36.4 ± 7 | 0.0070 | SEISMiC (Combined Parts A & B)[12] |
| SBP AUC over 24 hours (mmHghr) | 292.4 ± 24 | 190.9 ± 26 | 0.0031 | SEISMiC (Combined Parts A & B)[12] |
| Pulmonary Capillary Wedge Pressure (PCWP) change at 6 hours (mmHg) | -6.6 | -0.9 | 0.0001 | SEISMiC Part B[12] |
| Cardiac Index (L/min/m²) | Increased by 0.18 | No significant change | 0.00001 | Meta-analysis[15][16] |
| Left Ventricular Ejection Fraction (%) | Increased by 1.06 | No significant change | 0.007 | Meta-analysis[15][16] |
| Heart Rate (bpm) | Decreased by 3.05 | No significant change | 0.007 | Meta-analysis[15][16] |
Omecamtiv Mecarbil: Modest but Significant Gains in Chronic Heart Failure
The GALACTIC-HF trial, a large-scale Phase 3 study, evaluated the long-term efficacy of oral Omecamtiv mecarbil in patients with chronic heart failure with reduced ejection fraction (HFrEF).[3][7][10][13][17] The COSMIC-HF Phase 2 trial also provided key insights into its effects on cardiac function.[4][18][19][20]
| Parameter | Omecamtiv Mecarbil Effect | Placebo | Hazard Ratio (95% CI) / p-value | Study |
| Primary Composite Endpoint (CV death or first HF event) | 37.0% | 39.1% | 0.92 (0.86-0.99); p=0.0252 | GALACTIC-HF[7][17] |
| Cardiovascular Death | 19.6% | 19.4% | 1.01 (0.92-1.11) | GALACTIC-HF[15] |
| Systolic Ejection Time | Statistically significant increase | No significant change | - | COSMIC-HF[4] |
| Stroke Volume | Statistically significant increase | No significant change | - | COSMIC-HF[4] |
| NT-proBNP | Statistically significant decrease | No significant change | - | COSMIC-HF[4] |
| Heart Rate | Statistically significant decrease | No significant change | - | COSMIC-HF[4] |
Safety and Tolerability
Both drugs have demonstrated generally acceptable safety profiles in clinical trials, though with different adverse event characteristics.
This compound
The most frequently reported adverse events associated with this compound are gastrointestinal in nature and infusion site reactions.[12][21] Notably, clinical studies have not shown an increased risk of clinically significant arrhythmias, a common concern with traditional inotropic agents.[2][12][13]
| Adverse Event | This compound | Placebo | Relative Risk (95% CI) |
| Any Adverse Events | Higher incidence | Lower incidence | 1.26 (1.05-1.51) |
| Serious Adverse Events | Similar frequency | Similar frequency | 1.34 (0.58-3.11) |
| Gastrointestinal Events (Nausea, Vomiting) | More frequent | Less frequent | 2.64 (1.53-4.57)[21] |
| Infusion Site Discomfort/Pain | More frequent | Less frequent | - |
| Cardiovascular Events | No significant difference | No significant difference | 1.31 (0.47-3.65)[21] |
Omecamtiv Mecarbil
The safety profile of Omecamtiv mecarbil in large clinical trials has been comparable to placebo.[1][4][7][17] A notable observation has been a small, asymptomatic increase in cardiac troponin levels, the clinical significance of which is still under investigation.[4][19][20]
| Adverse Event | Omecamtiv Mecarbil | Placebo |
| Serious Adverse Events | Comparable | Comparable[4] |
| Major Ischemic Cardiac Events | Balanced | Balanced[7][17] |
| Ventricular Arrhythmias | No significant increase | No significant increase[1] |
| Cardiac Troponin I | Small, asymptomatic increase | No significant change[15][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key assays used in the preclinical and clinical evaluation of this compound and Omecamtiv mecarbil.
This compound: SERCA2a and Na+/K+-ATPase Activity Assays
Experimental workflow for this compound assays.
SERCA2a Activity Assay:
-
Principle: This assay measures the rate of ATP hydrolysis by SERCA2a in isolated cardiac sarcoplasmic reticulum (SR) microsomes. The activity is dependent on the concentration of free calcium.
-
Protocol Outline:
-
Preparation of Cardiac Microsomes: Homogenize cardiac tissue and isolate the SR-enriched microsomal fraction through differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., MOPS), KCl, MgCl2, EGTA (to chelate calcium), and varying concentrations of free CaCl2 to achieve a range of pCa values.
-
Enzyme Reaction: Add the cardiac microsomes to the reaction mixture and initiate the reaction by adding radiolabeled ATP (γ-³²P-ATP).
-
Quenching and Phosphate Separation: After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction with a quenching solution (e.g., acidic molybdate). Separate the liberated inorganic phosphate (³²Pi) from the unhydrolyzed ATP.
-
Quantification: Measure the amount of ³²Pi using liquid scintillation counting.
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of free calcium concentration. Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the calcium affinity (Kd(Ca2+)). The effect of this compound is assessed by comparing these parameters in the presence and absence of the drug.
-
Na+/K+-ATPase Activity Assay:
-
Principle: This assay quantifies the activity of the Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis that is specifically inhibited by ouabain, a classic inhibitor of this pump.
-
Protocol Outline:
-
Tissue Preparation: Prepare a membrane fraction enriched in Na+/K+-ATPase, such as synaptosomes from brain tissue or sarcolemmal vesicles from cardiac tissue.
-
Reaction Conditions: Prepare two sets of reaction tubes. Both contain a buffer (e.g., imidazole-HCl), MgCl2, NaCl, and KCl. One set also contains ouabain.
-
Enzyme Incubation: Add the membrane preparation to the reaction tubes and pre-incubate to allow for ouabain binding.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate at a constant temperature (e.g., 37°C) for a specific duration.
-
Termination and Phosphate Measurement: Stop the reaction (e.g., by adding a strong acid). Measure the concentration of inorganic phosphate released in each tube using a colorimetric method (e.g., the Fiske-Subbarow method or a malachite green-based assay).
-
Calculation of Activity: The Na+/K+-ATPase activity is the difference in the amount of phosphate liberated in the absence and presence of ouabain.
-
Omecamtiv Mecarbil: Cardiac Myosin ATPase Activity Assay
Experimental workflow for Omecamtiv mecarbil assay.
Actin-Activated Myosin ATPase Assay (NADH-Coupled Assay):
-
Principle: This is a continuous spectrophotometric assay that measures the rate of ATP hydrolysis by myosin in the presence of actin. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Protocol Outline:
-
Protein Purification: Purify cardiac myosin, actin, and regulatory proteins (troponin and tropomyosin).
-
Reaction Mixture: Prepare a reaction buffer containing a buffer (e.g., MOPS or imidazole), KCl, MgCl2, ATP, an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase), lactate dehydrogenase, and NADH.
-
Assay Procedure:
-
Add all components except myosin to a cuvette and allow the temperature to equilibrate (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of cardiac myosin.
-
Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis: The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis. Calculate the ATPase activity (moles of ATP hydrolyzed per mole of myosin per second). To determine the effect of Omecamtiv mecarbil, perform the assay at various concentrations of the drug and actin to determine changes in the maximal ATPase rate (Vmax) and the actin concentration required for half-maximal activation (K-ATPase).
-
Conclusion: Distinct Roles in Heart Failure Therapy
This compound and Omecamtiv mecarbil represent innovative and mechanistically distinct approaches to the treatment of heart failure. This compound, with its dual inotropic and lusitropic effects, demonstrates potential as a rapid-acting intravenous therapy for acute decompensated heart failure and cardiogenic shock, where its ability to increase blood pressure without a significant increase in heart rate is particularly advantageous.[19] Omecamtiv mecarbil, as an oral cardiac myosin activator, has shown a modest but statistically significant benefit in reducing long-term heart failure events in a broad population of patients with chronic HFrEF. Its novel mechanism, independent of intracellular calcium modulation, offers a new therapeutic avenue for chronic management.
The choice between these agents, should they both receive regulatory approval for their respective indications, will be guided by the clinical setting (acute vs. chronic), the patient's hemodynamic profile, and the desired therapeutic outcome. Further research, including potential head-to-head comparative trials in specific patient populations, will be invaluable in further defining their respective roles in the evolving landscape of heart failure therapeutics.
References
- 1. Pulmonary Capillary Wedge Pressure - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Physiology | Pulmonary Capillary Wedge Pressure [cvphysiology.com]
- 3. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Measuring Left Ventricular Ejection Fraction - Techniques and Potential Pitfalls | ECR Journal [ecrjournal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. How to standardize the measurement of left ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Left Ventricular Ejection Fraction With Echocardiography - POCUS 101 [pocus101.com]
- 10. Echocardiographic estimation of pulmonary capillary wedge pressure using the combination of diastolic annular and mitral inflow velocities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytokinetics.com [cytokinetics.com]
- 14. researchgate.net [researchgate.net]
- 15. CheKine™ Micro Na⁺/K⁺-ATPase Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Pulmonary wedge pressure - Wikipedia [en.wikipedia.org]
- 19. Human SERCA2 ATPase - Ready-To-Use ELISA Kit (Colorimetric) (NBP3-31128) by Novus, Part of Bio-Techne [bio-techne.com]
- 20. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Istaroxime's Cardiac Effects Validated by Echocardiography: A Comparative Guide
Istaroxime is an innovative intravenous agent for the treatment of acute heart failure (AHF), distinguished by its dual mechanism of action that enhances both cardiac contractility (inotropic effect) and relaxation (lusitropic effect).[1][2] This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data from clinical trials.
This compound's Dual Mechanism of Action
This compound exerts its effects on cardiac myocytes through two primary pathways:
-
Inhibition of Na+/K+-ATPase: By blocking the Na+/K+-ATPase pump on the sarcolemma, this compound increases intracellular sodium concentration. This, in turn, enhances the activity of the Na+/Ca2+ exchanger (NCX), leading to an influx of calcium ions into the cell. The elevated intracellular calcium concentration improves myocardial contractility.[1][3]
-
Stimulation of SERCA2a: this compound also activates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This enzyme is responsible for re-sequestering calcium from the cytoplasm back into the sarcoplasmic reticulum during diastole. By stimulating SERCA2a, this compound promotes faster calcium reuptake, leading to improved cardiac relaxation.[3]
This dual mechanism distinguishes this compound from other inotropic agents and contributes to its unique hemodynamic profile, including an increase in systolic blood pressure and a decrease in heart rate.[4]
Echocardiographic Validation of this compound's Effects
Clinical trials have utilized echocardiography to validate the therapeutic effects of this compound on cardiac function. The following tables summarize key quantitative data from these studies.
Table 1: Echocardiographic and Hemodynamic Changes with this compound (SEISMiC Study)[5]
| Parameter | This compound (24h) | Placebo (24h) | p-value |
| Cardiac Index (L/min/m²) | +0.21 | - | 0.016 |
| Left Atrial Area (cm²) | -1.8 | - | 0.008 |
| Left Ventricular End-Systolic Volume (mL) | -12.0 | - | 0.034 |
| Systolic Blood Pressure AUC (0-6h, mmHghr) | 53.1 | 30.9 | 0.017 |
| Systolic Blood Pressure AUC (0-24h, mmHghr) | 291.2 | 208.7 | 0.025 |
Table 2: Echocardiographic and Hemodynamic Changes with this compound (HORIZON-HF Study)[4]
| Parameter | This compound (1.5 µg/kg/min) | Placebo | p-value |
| Pulmonary Capillary Wedge Pressure (mmHg) | -4.7 ± 5.9 | 0.0 ± 3.6 | <0.05 |
| Cardiac Index | Increased | No significant change | - |
| Left Ventricular End-Diastolic Volume | Decreased | No significant change | - |
| E-wave Deceleration Time | Improved | No significant change | - |
| Systolic Blood Pressure | Increased | No significant change | - |
| Heart Rate | Decreased | No significant change | - |
A meta-analysis of three randomized controlled trials with a total of 300 patients further supports these findings, showing that this compound was significantly associated with an increased left ventricular ejection fraction, stroke volume index, and cardiac index.[5][6] It also led to a significant decrease in the E/A ratio, indicating improved diastolic function.[5][6]
Comparison with Alternative Inotropic Agents
This compound's profile can be compared with established inotropic agents like dobutamine.
Table 3: Comparison of this compound and Dobutamine
| Feature | This compound | Dobutamine |
| Mechanism of Action | Na+/K+-ATPase inhibitor and SERCA2a activator[1][3] | β1-adrenergic receptor agonist[7] |
| Inotropic Effect | Positive[1] | Positive[8] |
| Lusitropic Effect | Positive (improves relaxation)[1] | - |
| Effect on Heart Rate | Decreases[4] | Increases[7] |
| Effect on Blood Pressure | Increases systolic blood pressure[4] | Variable, can cause hypotension[7] |
| Arrhythmogenic Potential | Lower compared to digitalis compounds[1] | Can induce arrhythmias[7] |
Experimental Protocols
This compound Administration Protocol (SEISMiC Study)
The Safety and Efficacy of this compound for Pre-Cardiogenic Shock (SEISMiC) study was a multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Sixty patients with acute heart failure-related pre-cardiogenic shock, defined as a systolic blood pressure <90 mmHg without hypoperfusion.[9]
-
Intervention: Patients were randomized to receive either intravenous this compound (1.0–1.5 µg/kg/min) or a placebo for 24 hours.[9]
-
Primary Endpoint: The primary endpoint was the adjusted area under the curve (AUC) change in systolic blood pressure from baseline to 6 hours.[9]
-
Key Assessments: Echocardiographic measurements were performed at baseline and at 24 hours to assess changes in cardiac index, left atrial area, and left ventricular end-systolic volume.[9]
Dobutamine Stress Echocardiography Protocol
Dobutamine stress echocardiography is a common non-invasive test to assess myocardial ischemia and viability.[8]
-
Procedure: Dobutamine is infused intravenously in incrementally increasing doses (e.g., starting at 5 or 10 µg/kg/min and increasing every 3-5 minutes to a maximum of 40 or 50 µg/kg/min).[7]
-
Imaging: Echocardiographic images of the heart are acquired at rest and at each stage of the dobutamine infusion.[7]
-
Endpoint: The test is terminated when the target heart rate is achieved, or if the patient develops significant symptoms, arrhythmias, or severe wall motion abnormalities.[7]
-
Interpretation: A normal response is an increase in the contractility of all myocardial segments. Ischemia is suggested by the development of new or worsening regional wall motion abnormalities.[8]
Conclusion
Echocardiographic data from clinical trials provide robust validation of this compound's beneficial effects on cardiac function in patients with acute heart failure. Its unique dual mechanism of action, which improves both contractility and relaxation, translates into favorable hemodynamic changes, including increased systolic blood pressure and cardiac index, and a reduction in heart rate. Compared to traditional inotropes like dobutamine, this compound offers a potentially safer profile with a lower risk of arrhythmias. Further large-scale clinical trials are warranted to fully establish its role in the management of acute heart failure.[5][6]
References
- 1. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy of the New Inotropic Agent this compound in Acute Heart Failure | Semantic Scholar [semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hemodynamic, echocardiographic, and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escardio.org [escardio.org]
- 8. dovepress.com [dovepress.com]
- 9. Safety and efficacy of this compound in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: Istaroxime's Unique Approach to Na+/K+-ATPase Inhibition Sets It Apart
A new generation of cardiac therapy, Istaroxime, is redefining the landscape of Na+/K+-ATPase inhibitors. While traditional agents like digoxin have been mainstays in treating heart failure, their narrow therapeutic window and pro-arrhythmic potential have long been a concern. This compound presents a paradigm shift with its dual mechanism of action, offering a more targeted and potentially safer approach to enhancing cardiac function. This guide provides a comprehensive comparison of the mechanistic differences between this compound and other Na+/K+-ATPase inhibitors, supported by experimental data and detailed protocols for researchers in cardiovascular drug development.
This compound distinguishes itself from other Na+/K+-ATPase inhibitors through a unique dual mechanism: it not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual action results in both enhanced contractility (inotropic effect) and improved relaxation (lusitropic effect) of the cardiac muscle.[1] This contrasts with traditional cardiac glycosides, such as digoxin, which primarily achieve their inotropic effect through Na+/K+-ATPase inhibition alone, leading to an increase in intracellular calcium that can also predispose to arrhythmias.[3][4]
Unraveling the Molecular Interactions: A Tale of Two Binding Modes
The binding of this compound to the Na+/K+-ATPase is fundamentally different from that of classical cardiac glycosides. While both interact with the extracellular side of the alpha-subunit of the enzyme, cryo-electron microscopy has revealed that this compound binds in an "upside-down" orientation compared to traditional inhibitors. This unique binding posture may contribute to its distinct pharmacological profile.
In the Lab: Quantifying Inhibition and Calcium Dynamics
To fully appreciate the mechanistic distinctions, it is crucial to understand the experimental methodologies used to characterize these compounds. Below are detailed protocols for key assays.
Experimental Protocol: Na+/K+-ATPase Activity Assay
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes)
-
Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5)
-
Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-32P]ATP
-
Inhibitors: this compound, Digoxin (or other relevant inhibitors) at various concentrations
-
Perchloric acid (30% v/v)
-
Ammonium molybdate solution
-
Reducing agent (e.g., ascorbic acid)
-
Phosphate standard solutions
Procedure:
-
Pre-incubate the purified enzyme with increasing concentrations of the inhibitor (this compound or Digoxin) in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Allow the reaction to proceed for 15 minutes at 37°C.
-
Stop the reaction by adding cold perchloric acid.
-
Centrifuge the samples to pellet the protein.
-
To determine the amount of inorganic phosphate (Pi) released, add ammonium molybdate and a reducing agent to the supernatant to form a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Generate a standard curve using phosphate standards to calculate the concentration of Pi released in each sample.
-
Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Data Analysis:
The concentration of the inhibitor that produces 50% inhibition (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Digoxin on Na+/K+-ATPase activity from various sources.
| Compound | Tissue/Enzyme Source | IC50 (µM) | Reference |
| This compound | Dog Kidney Na+/K+-ATPase | 0.43 | |
| Guinea Pig Kidney Na+/K+-ATPase | 8.5 | ||
| Digoxin | Human Erythrocyte Membrane | Varies | [5] |
| Porcine Cerebral Cortex | Varies | [5] |
Downstream Signaling: A Fork in the Road to Calcium Regulation
The inhibition of Na+/K+-ATPase by traditional cardiac glycosides sets off a signaling cascade that, while enhancing contractility, can also lead to cellular calcium overload and arrhythmias.[6]
Experimental Protocol: Intracellular Calcium Measurement in Cardiomyocytes
This protocol details the measurement of intracellular calcium dynamics in isolated cardiomyocytes using fluorescent indicators.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent Ca2+ indicators (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Ion-selective fluorescence imaging system (e.g., IonOptix)
-
Field stimulator
Procedure:
-
Isolate ventricular cardiomyocytes from animal models (e.g., rat, guinea pig) using enzymatic digestion.
-
Load the isolated myocytes with a fluorescent Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) for 10-15 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester.
-
Place the cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfuse the cells with HBSS.
-
Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) to elicit Ca2+ transients.
-
Record the fluorescence emission at the appropriate wavelengths (e.g., 510 nm for Fura-2 with excitation at 340 and 380 nm).
-
After establishing a baseline, introduce the test compound (this compound or Digoxin) into the perfusion solution and continue recording.
Data Analysis:
The ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) is used to calculate the intracellular Ca2+ concentration. Analyze parameters such as the amplitude and decay kinetics of the Ca2+ transient, as well as the frequency and characteristics of spontaneous Ca2+ release events (sparks and waves).
Divergent Effects on Intracellular Calcium Handling
The dual action of this compound leads to a more favorable intracellular calcium profile compared to Digoxin. While both increase the amplitude of the systolic Ca2+ transient, this compound's stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[1] This leads to a faster decay of the Ca2+ transient and a reduction in diastolic Ca2+ levels, which is thought to contribute to its lower arrhythmogenic potential.[1] In contrast, traditional inhibitors can lead to an accumulation of diastolic calcium, increasing the likelihood of spontaneous Ca2+ release from the SR and delayed afterdepolarizations.[6]
| Parameter | This compound | Digoxin/Ouabain | Reference |
| Ca2+ Transient Amplitude | Increased | Increased | [7] |
| Ca2+ Transient Decay | Accelerated | Prolonged | [1] |
| Spontaneous Ca2+ Sparks | No significant increase in frequency | Increased frequency | [7] |
| Spontaneous Ca2+ Waves | Increased proportion of aborted waves | Increased incidence | [7] |
The Lusitropic Advantage: this compound's SERCA2a Stimulation
The stimulation of SERCA2a is the key differentiator for this compound, providing a direct mechanism for improving cardiac relaxation (lusitropy).[8] By promoting the removal of Ca2+ from the cytosol during diastole, this compound helps to restore normal diastolic function, which is often impaired in heart failure.[9]
References
- 1. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cellular Mechanisms Underlying the Low Cardiotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Istaroxime: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like istaroxime is a critical component of laboratory safety and operational excellence. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, grounded in available safety data.
This compound: A Non-Hazardous Compound
According to the Safety Data Sheet (SDS) for this compound hydrochloride, the compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This classification informs the basis of the recommended disposal procedures.
Core Disposal and Decontamination Procedures
While this compound is not deemed hazardous, prudent laboratory practice dictates a structured approach to its disposal to minimize environmental impact and ensure personnel safety. The primary directive for disposal is to adhere to all relevant country, federal, state, and local regulations.[1]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus, and protective clothing.[1]
-
Ventilation: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent further leakage or spillage and keep the product away from drains and water courses.[1]
-
Absorption: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and equipment with alcohol.[1]
-
Disposal: Dispose of all contaminated materials in accordance with local regulations.[1]
Disposal of Unused this compound and Contaminated Materials:
The disposal of this compound and any materials that have come into contact with it should be conducted as follows:
-
Unused Product: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1]
-
Contaminated Packaging: Conduct recycling or disposal of contaminated packaging in line with all applicable regulations.[1]
General Guidance for Pharmaceutical Waste Disposal
For investigational compounds in a research setting, it is best practice to follow established guidelines for pharmaceutical waste. In the absence of specific federal or local regulations for this compound, the following general procedures are recommended:
-
Do Not Dispose Down the Drain: Avoid disposing of chemical substances down the sink or toilet unless explicitly permitted by local wastewater regulations.[2]
-
Segregate Waste: Keep this compound waste separate from other waste streams.
-
Use a Licensed Waste Hauler: Engage a certified hazardous or chemical waste disposal company to handle the final disposal of the material.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
It is important to note that while the current SDS for this compound classifies it as non-hazardous, this status could change with the availability of new toxicological data. Therefore, always consult the most recent SDS and your institution's Environmental Health and Safety (EHS) department for the latest guidance.
References
Personal protective equipment for handling Istaroxime
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Istaroxime. The following procedures are designed to ensure a safe laboratory environment and proper management of this investigational compound.
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, full personal protective equipment is required.[1] The following table summarizes the necessary PPE for various situations.
| Situation | Required Personal Protective Equipment |
| Routine Handling | Chemical-resistant gloves, lab coat, and safety glasses with side shields. |
| Risk of Dust/Aerosol | In addition to routine PPE, use a NIOSH-certified N95 or higher-level respirator.[2] |
| Risk of Splash | Face shield and a protective disposable gown made of low-permeability fabric.[3] |
| Accidental Release | Full protective equipment including respiratory protection.[1] |
Operational Plan and Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood for procedures that may generate dust or aerosols.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
The recommended storage temperature is 4°C, sealed and away from moisture.[1]
-
For solutions in solvent, store at -80°C for up to one year or -20°C for up to six months.[1]
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
All waste, including unused this compound and contaminated materials, must be handled in accordance with applicable federal, state, and local regulations.[4]
1. Spills and Contamination:
-
In case of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
2. Unused this compound and Contaminated PPE:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, gowns, labware) as hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. fda.gov [fda.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
